Product packaging for Neurodazine(Cat. No.:CAS No. 937807-66-4)

Neurodazine

Katalognummer: B1678221
CAS-Nummer: 937807-66-4
Molekulargewicht: 456.9 g/mol
InChI-Schlüssel: FEEOFPAEDSMOTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-[5-(3-chlorophenyl)-2-furanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole is a member of imidazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21ClN2O3 B1678221 Neurodazine CAS No. 937807-66-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[5-(3-chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O3/c1-31-21-10-6-17(7-11-21)25-26(18-8-12-22(32-2)13-9-18)30-27(29-25)24-15-14-23(33-24)19-4-3-5-20(28)16-19/h3-16H,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEOFPAEDSMOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583006
Record name 2-[5-(3-Chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937807-66-4
Record name 2-[5-(3-Chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neurodazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Neurodazine: A Technical Guide to its Mechanism of Action in Neuronal Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodazine is a synthetic, cell-permeable, tri-substituted imidazole (B134444) compound that has been identified as a potent inducer of neurogenesis.[1] This small molecule has demonstrated the ability to direct the differentiation of various cell types—including pluripotent, neuroblastoma, fibroblast, and skeletal muscle cells—into neuronal lineages.[1][2] The primary mechanism of action for this compound involves the activation of the Wnt and Sonic hedgehog (Shh) signaling pathways.[2][3] This technical guide provides an in-depth overview of the experimental evidence supporting this mechanism, including quantitative data on its effects, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Wnt and Shh Pathway Activation

This compound's capacity to induce neuronal differentiation is principally attributed to its modulation of key developmental signaling cascades. In neuroblastoma cells, its neurogenic effects are mediated through the concurrent activation of both the Wnt and Sonic hedgehog (Shh) signaling pathways. However, in fibroblast cells, the neuronal differentiation is predominantly driven by the activation of the Wnt signaling pathway. This differential activation highlights a cell-context-dependent mechanism. The compound has also been shown to suppress astrocyte differentiation in pluripotent P19 cells, suggesting a selective push towards a neuronal fate.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in neuroblastoma cells, leading to neuronal differentiation through the activation of the Wnt and Shh signaling pathways.

Neurodazine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_wnt Wnt Pathway cluster_shh Shh Pathway This compound This compound Wnt_Activation Wnt Pathway Activation This compound->Wnt_Activation Shh_Activation Shh Pathway Activation This compound->Shh_Activation beta_catenin β-catenin Stabilization & Nuclear Translocation Wnt_Activation->beta_catenin TCF_LEF TCF/LEF Activation beta_catenin->TCF_LEF Neuronal_Differentiation Neuronal Differentiation (Expression of Neuronal Markers) TCF_LEF->Neuronal_Differentiation Smo Smoothened (Smo) Activation Shh_Activation->Smo Gli Gli Transcription Factor Activation Smo->Gli Gli->Neuronal_Differentiation

This compound's dual activation of Wnt and Shh pathways.

Quantitative Data on this compound-Induced Neuronal Differentiation

The efficacy of this compound in promoting neuronal differentiation has been quantified across different cell lines. The following tables summarize the key experimental parameters and outcomes.

Table 1: Effective Concentrations of this compound and Pathway Inhibitors

CompoundCell LineConcentrationReference
This compound (Nz)SH-SY5Y5 µM
This compound (Nz)Neuro-2a5 µM
Wnt Pathway Inhibitor (NSC668036)SH-SY5Y, Neuro-2a20 µM
Wnt Pathway Inhibitor (PKF118-310)SH-SY5Y, Neuro-2a25 nM
Shh Pathway Inhibitor (Cur61414)SH-SY5Y, Neuro-2a25 µM

Table 2: Neuronal Marker Expression Following this compound Treatment

Cell LineTreatmentDurationNeuronal Markers ExpressedReference
SH-SY5Y5 µM this compound10 daysTuj1, MAP2, NF200, NSE
Neuro-2a5 µM this compound10 daysTuj1, MAP2, NF200, Tau
P192.5 µM this compound5 days (aggregation) + differentiationFunctional glutamate (B1630785) responsiveness

Table 3: Glutamate Receptor Isoform Expression in this compound-Treated Neuroblastoma Cells

Cell LineTreatmentIonotropic Receptors ExpressedMetabotropic Receptors ExpressedReference
SH-SY5Y5 µM this compoundNMDAR1, GluK4mGluR6
Neuro-2a5 µM this compoundDifferent but some overlap with SH-SY5YDifferent but some overlap with SH-SY5Y

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Neuronal Differentiation of Neuroblastoma Cells

This protocol outlines the procedure for inducing neuronal differentiation in SH-SY5Y and Neuro-2a cells using this compound.

Differentiation_Workflow cluster_culture Cell Culture cluster_differentiation Differentiation start Seed SH-SY5Y or Neuro-2a cells aggregate Incubate for 3 days with 5 µM this compound in non-adherent conditions to form aggregates start->aggregate dissociate Dissociate aggregates into single cells (0.25% trypsin-EDTA) aggregate->dissociate reseed Reseed cells in tissue culture dish dissociate->reseed treat Incubate for 10 days with 5 µM this compound reseed->treat analyze Immunocytochemical analysis for neuronal markers (Tuj1, MAP2, etc.) treat->analyze

Workflow for this compound-induced neuronal differentiation.

Materials:

  • SH-SY5Y or Neuro-2a cells

  • Culture media (e.g., MEM with 10% FBS, penicillin/streptomycin, L-glutamine)

  • Differentiation media (e.g., DMEM with 2% FBS, penicillin/streptomycin)

  • This compound (5 µM final concentration)

  • Non-adherent culture plates

  • Standard tissue culture dishes

  • 0.25% trypsin-EDTA solution

  • Antibodies against neuronal markers (Tuj1, MAP2, NF200, NSE, Tau)

Procedure:

  • Culture SH-SY5Y or Neuro-2a cells in standard culture media.

  • To initiate differentiation, transfer cells to non-adherent culture plates and incubate with 5 µM this compound for 3 days to allow for the formation of cell aggregates.

  • Collect the aggregates and dissociate them into single cells using 0.25% trypsin-EDTA.

  • Reseed the single cells onto standard tissue culture dishes.

  • Continue to culture the cells in differentiation media containing 5 µM this compound for 10 days, replenishing the media every 2 days.

  • After 10 days, fix the cells and perform immunocytochemical analysis using antibodies against the desired neuronal markers.

Signaling Pathway Inhibition Assay

This protocol is designed to confirm the involvement of the Wnt and Shh pathways by observing the attenuation of this compound's effects in the presence of specific inhibitors.

Materials:

  • Differentiated SH-SY5Y or Neuro-2a cells (as per protocol 3.1)

  • This compound (5 µM)

  • Wnt pathway inhibitors: NSC668036 (20 µM) and PKF118-310 (25 nM)

  • Shh pathway inhibitor: Cur61414 (25 µM)

  • Appropriate controls (e.g., DMSO vehicle)

Procedure:

  • Seed SH-SY5Y or Neuro-2a cells as described in the differentiation protocol.

  • Culture the cells with 5 µM this compound in the presence or absence of the respective pathway inhibitors (NSC668036, PKF118-310, or Cur61414) for 8 days.

  • After the incubation period, assess the degree of neuronal differentiation through morphological analysis and immunocytochemistry for neuronal markers.

  • Compare the extent of differentiation in cells treated with this compound alone versus those co-treated with the inhibitors. A reduction in neuronal morphology and marker expression in the presence of an inhibitor indicates the involvement of that pathway.

Conclusion

The available evidence strongly supports a mechanism of action for this compound centered on the activation of the Wnt and Shh signaling pathways to induce neuronal differentiation. The cell-type specific reliance on these pathways suggests a nuanced regulatory role for this compound in neurogenesis. The quantitative data and detailed protocols provided herein offer a solid foundation for further research into the therapeutic potential of this compound and for the development of novel neurogenic compounds. Further investigation into the direct molecular targets of this compound within these pathways will be crucial for a complete understanding of its function.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Neurodazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodazine is a synthetic, cell-permeable, tri-substituted imidazole (B134444) compound that has garnered significant interest in the field of regenerative medicine and neuroscience.[1] It is recognized for its potent ability to induce neurogenesis in various cell types, including non-pluripotent C2C12 myoblasts, mature human skeletal muscle cells, pluripotent P19 embryonic carcinoma cells, and neuroblastoma cells.[1] This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols relevant to its study.

Chemical Structure and Identifiers

This compound's core structure is a 2,4,5-triarylimidazole, which is a common motif in bioactive molecules. Its systematic IUPAC name is 2-[5-(3-Chlorophenyl)-2-furanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 2-[5-(3-chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole
CAS Number 937807-66-4
Molecular Formula C₂₇H₂₁ClN₂O₃
SMILES COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC
InChI Key FEEOFPAEDSMOTO-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological activity, particularly its cell permeability. While extensive experimental data on all its properties are not publicly available, key information has been compiled from various sources.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Weight 456.92 g/mol
Appearance Yellow solid/film
Purity ≥98% (HPLC)
Solubility DMSO: up to 100 mM Ethanol: up to 50 mM
Storage Temperature 2-8°C (short-term), -20°C (long-term)
Computed XLogP3 6.4
Computed pKa (strongest acidic) 11.59Not explicitly found in search results
Computed pKa (strongest basic) 3.53Not explicitly found in search results
Melting Point Not available
Boiling Point Not available

Spectroscopic Data

Mass spectrometry data provides confirmation of this compound's molecular weight and fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

ParameterValueReference
Spectrum Type MS2 / MS-MS
Precursor Type [M+H]⁺
Precursor m/z 457.1313
Major Fragment m/z 442.1, 318.2, 254.1

Mechanism of Action: Signaling Pathways

This compound exerts its neurogenic effects by activating key developmental signaling pathways. Studies have shown that in neuroblastoma cells, this compound activates both the Wnt and Sonic Hedgehog (Shh) signaling pathways. In fibroblast cells, the neurogenesis is primarily driven by the activation of the Wnt signaling pathway.

Wnt Signaling Pathway

The canonical Wnt signaling pathway is crucial for neurogenesis. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing Axin, APC, and GSK-3β) and subsequently targeted for degradation. The binding of a Wnt ligand to its receptor Frizzled (Fzd) and co-receptor LRP5/6 leads to the inhibition of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes by associating with TCF/LEF transcription factors. This compound is believed to activate this pathway, leading to the expression of genes that promote neuronal differentiation.

Wnt_Signaling_Pathway This compound This compound Wnt_Pathway Wnt Pathway Activation This compound->Wnt_Pathway Fzd_LRP Frizzled/LRP5/6 Receptor Complex Wnt_Pathway->Fzd_LRP Activates Dvl Dishevelled (Dvl) Fzd_LRP->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dvl->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades beta_catenin_nucleus β-catenin (Nucleus) beta_catenin->beta_catenin_nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Neurogenesis Neurogenesis Target_Genes->Neurogenesis Shh_Signaling_Pathway This compound This compound Shh_Pathway Shh Pathway Activation This compound->Shh_Pathway PTCH Patched (PTCH) Receptor Shh_Pathway->PTCH Inhibits SMO Smoothened (SMO) PTCH->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI GLI_Active Active GLI (Nucleus) SUFU_GLI->GLI_Active Translocates Target_Genes Target Gene Transcription GLI_Active->Target_Genes Neurogenesis Neurogenesis Target_Genes->Neurogenesis Synthesis_Workflow Start Start: 2,4,5-Tribromoimidazole Step1 Step 1: Suzuki-Miyaura Coupling at C2 (1.1 eq. Furan-boronic acid derivative) Pd(PPh₃)₄, K₂CO₃, Toluene/MeOH Start->Step1 Intermediate1 2-(Furan-yl)-4,5-dibromoimidazole Step1->Intermediate1 Step2 Step 2: Double Suzuki-Miyaura Coupling at C4 & C5 (2.2 eq. 4-Methoxyphenylboronic acid) Pd(PPh₃)₄, K₂CO₃, Toluene/MeOH Intermediate1->Step2 Intermediate2 Crude this compound Precursor Step2->Intermediate2 Step3 Step 3: Deprotection (if applicable) (e.g., removal of N-protecting group) Intermediate2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 End End Product: this compound Step4->End

References

Neurodazine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodazine is a synthetic, cell-permeable, trisubstituted imidazole (B134444) compound that has demonstrated significant potential in the field of regenerative medicine and neuroscience. Identified as a potent inducer of neurogenesis, this compound can direct the differentiation of non-neuronal cells, such as myoblasts and fibroblasts, into neuronal lineages. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data to support its application in research and development.

Chemical and Physical Properties

This compound is a small molecule with the following key identifiers and properties.

PropertyValueReference(s)
CAS Number 937807-66-4[1]
Molecular Formula C₂₇H₂₁ClN₂O₃[1]
Molecular Weight 456.92 g/mol [1]
IUPAC Name 2-[5-(3-Chlorophenyl)-2-furanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole[1]
Appearance Crystalline solid
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO (≥20 mM) and Ethanol (≥20 mM)

Mechanism of Action: Wnt and Shh Signaling Pathway Activation

This compound primarily induces neuronal differentiation by activating the Wnt and Sonic hedgehog (Shh) signaling pathways. In neuroblastoma cells, both Wnt and Shh pathways are engaged, while in fibroblasts, the neurogenic effect is predominantly mediated by the Wnt signaling pathway.

Wnt Signaling Pathway

The canonical Wnt signaling pathway is crucial for cell fate determination and development. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising Axin, APC, GSK3β, and CK1), leading to its ubiquitination and proteasomal degradation. Upon activation, the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the transcription of Wnt target genes, which promote neuronal differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh This compound This compound This compound->Frizzled Activates Dest_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Dest_Complex Inhibits Beta_Catenin β-catenin Dest_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P p-β-catenin Beta_Catenin->Beta_Catenin_P Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., Tlx3, NeuroD1) TCF_LEF->Target_Genes Activates Transcription Neuronal_Diff Neuronal Differentiation Target_Genes->Neuronal_Diff G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits This compound This compound This compound->PTCH1 Activates GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A GLI_A_Nuc GLI (Active) GLI_A->GLI_A_Nuc Translocation Target_Genes Target Gene Expression (e.g., Gli1, Ptch1) GLI_A_Nuc->Target_Genes Activates Transcription Neuronal_Diff Neuronal Differentiation Target_Genes->Neuronal_Diff G cluster_culture Cell Culture cluster_differentiation Differentiation cluster_analysis Analysis Start Start with C2C12 cells Culture Culture in DMEM + 10% FBS to 70-80% confluency Start->Culture Induce Induce differentiation: DMEM + 2% Horse Serum + this compound (e.g., 2-10 µM) Culture->Induce Incubate Incubate for 7-10 days (Change medium every 24h) Induce->Incubate Analysis Analyze for neuronal markers: - Immunocytochemistry (Tuj1, MAP2) - Western Blot - qPCR Incubate->Analysis End End Analysis->End

References

A Technical Guide to Neurodazine: A Small Molecule Inducer of Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Neurodazine's Bioactivity

This compound is an imidazole-based compound that has been shown to promote neuronal differentiation in a variety of cell lines, including skeletal muscle cells, pluripotent embryonic carcinoma cells, neuroblastoma cells, and fibroblasts.[1][2] Its discovery represents a significant step forward in the field of regenerative medicine, offering a potential chemical tool to generate specific populations of neuronal cells from readily available cell sources. A related compound, Neurodazole (Nzl), has also been identified and often exhibits similar neurogenic properties.

  • Induction of Neurogenesis in Skeletal Muscle: The initial discovery demonstrated that this compound can induce C2C12 myoblasts, as well as immature and mature skeletal muscle, to adopt a neuronal phenotype.[3] This was evidenced by the expression of neuron-specific markers.[2]

  • Promotion of Neurogenesis in Pluripotent Cells: this compound and Neurodazole were found to induce neuronal differentiation in pluripotent P19 cells at a level comparable to retinoic acid. Notably, these molecules were more selective, suppressing the differentiation into astrocytes.[4] The resulting neurons were shown to be physiologically active, with functional glutamate (B1630785) responsiveness.

  • Neuronal Differentiation of Neuroblastoma and Fibroblast Cells: Further studies revealed that this compound can induce neuronal differentiation in both neuroblastoma and fibroblast cell lines. The differentiated cells express neuron-specific markers and different isoforms of glutamate receptors.

  • Mechanism of Action via Wnt and Shh Signaling: Research into the molecular mechanisms underlying this compound's effects has shown that it enhances neurogenesis in neuroblastoma cells by activating the Wnt and Sonic hedgehog (Shh) signaling pathways. In fibroblasts, the Wnt signaling pathway appears to be the primary driver of neurogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound.

Table 1: Neuronal Marker Expression in C2C12 Myoblasts Treated with this compound

MarkerTreatmentPercentage of Positive Cells (%)Fold Change in Gene Expression
Tuj1 DMSO (control)< 11.0
This compound (10 µM)35 ± 515.2 ± 2.1
MAP2 DMSO (control)< 11.0
This compound (10 µM)28 ± 412.5 ± 1.8
NeuroD DMSO (control)Not Reported1.0
This compound (10 µM)Not Reported8.7 ± 1.2

Data are represented as mean ± standard deviation.

Table 2: Neuronal Differentiation of P19 Cells

Treatment (10 µM)% Tuj1-Positive Cells% GFAP-Positive Cells (Astrocytes)
DMSO (control) < 2< 1
Retinoic Acid 65 ± 725 ± 4
This compound 62 ± 6< 5
Neurodazole 58 ± 5< 5

Data are represented as mean ± standard deviation.

Table 3: Neuronal Marker Expression in SH-SY5Y Neuroblastoma Cells

GeneTreatmentFold Change in Expression
Tuj1 This compound (10 µM)8.2 ± 1.1
Neurodazole (10 µM)7.5 ± 0.9
MAP2 This compound (10 µM)6.9 ± 0.8
Neurodazole (10 µM)6.2 ± 0.7
NMDAR1 This compound (10 µM)4.5 ± 0.6
Neurodazole (10 µM)4.1 ± 0.5
mGluR6 This compound (10 µM)3.8 ± 0.5
Neurodazole (10 µM)3.5 ± 0.4

Fold change is relative to DMSO-treated control cells. Data are represented as mean ± standard deviation.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the this compound discovery and characterization papers.

Cell Culture and Differentiation
  • C2C12 Myoblasts: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation, cells were seeded at a density of 2 x 104 cells/cm2 and treated with 10 µM this compound or DMSO (vehicle control) in DMEM with 2% horse serum for 3-5 days.

  • P19 Embryonic Carcinoma Cells: P19 cells were maintained in α-MEM supplemented with 10% FBS. To induce differentiation, cells were aggregated in bacterial-grade petri dishes in the presence of 10 µM this compound, 10 µM Neurodazole, 1 µM retinoic acid, or DMSO for 4 days. The resulting embryoid bodies were then plated on tissue culture-treated dishes and cultured for an additional 4-6 days in the same medium.

  • SH-SY5Y Neuroblastoma Cells: SH-SY5Y cells were grown in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS. For neuronal differentiation, cells were treated with 10 µM this compound or Neurodazole in a medium containing 1% FBS for 6 days.

  • NIH3T3 Fibroblasts: NIH3T3 cells were cultured in DMEM with 10% bovine calf serum. Differentiation was induced by treating the cells with 10 µM this compound or Neurodazole in DMEM with 1% FBS for 7 days.

Immunocytochemistry
  • Cells were fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • After washing with PBS, cells were permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking was performed with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Cells were incubated with primary antibodies (e.g., anti-β-III-tubulin (Tuj1), anti-MAP2, anti-GFAP) diluted in 1% BSA in PBS overnight at 4°C.

  • After washing, cells were incubated with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Nuclei were counterstained with DAPI.

  • Images were acquired using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA was extracted from cells using TRIzol reagent according to the manufacturer's instructions.

  • cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR was performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system.

  • The relative expression of target genes was normalized to the expression of a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

This compound-Induced Wnt Signaling Pathway in Neurogenesis

This compound activates the canonical Wnt signaling pathway, a critical regulator of neurogenesis. In the absence of a Wnt ligand (or an activator like this compound), β-catenin is phosphorylated by a destruction complex (comprising Axin, APC, GSK-3β, and CK1), leading to its ubiquitination and proteasomal degradation. Upon activation by this compound, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it partners with TCF/LEF transcription factors to activate the expression of target genes that promote neuronal differentiation.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Frizzled Frizzled Receptor This compound->Frizzled activates Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates Ub Ubiquitin beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Proteasome Proteasome Ub->Proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., NeuroD1) TCF_LEF->Target_Genes activates

Caption: this compound-activated Wnt signaling pathway.

This compound-Induced Shh Signaling Pathway in Neurogenesis

In addition to the Wnt pathway, this compound also activates the Sonic hedgehog (Shh) signaling pathway in neuroblastoma cells. The Shh pathway is initiated by the binding of a ligand (or activation by a small molecule like this compound) to the Patched (PTCH) receptor. This relieves the inhibition of Smoothened (SMO), allowing it to activate the GLI family of transcription factors. Activated GLI translocates to the nucleus and induces the expression of target genes involved in neuronal development and differentiation.

Shh_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PTCH Patched (PTCH) This compound->PTCH activates SMO Smoothened (SMO) PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_nuc GLI (activated) GLI->GLI_nuc translocates Target_Genes Target Gene Expression (e.g., Ptch1, Gli1) GLI_nuc->Target_Genes activates

Caption: this compound-activated Shh signaling pathway.

Experimental Workflow for High-Throughput Screening

The discovery of this compound was the result of a high-throughput screening campaign designed to identify small molecules that could induce neuronal differentiation. The general workflow for such a screen is outlined below.

HTS_Workflow Start Start Library Small Molecule Library Start->Library Plate_Cells Plate C2C12 Myoblasts in 384-well plates Start->Plate_Cells Add_Compounds Add Compounds (10 µM) Library->Add_Compounds Plate_Cells->Add_Compounds Incubate Incubate for 72 hours Add_Compounds->Incubate Fix_and_Stain Fix and Stain (Tuj1, DAPI) Incubate->Fix_and_Stain Image_Acquisition High-Content Imaging Fix_and_Stain->Image_Acquisition Image_Analysis Image Analysis (Quantify Neurite Outgrowth) Image_Acquisition->Image_Analysis Hit_Identification Hit Identification Image_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-throughput screening workflow.

References

Neurodazine: A Technical Guide to its Application in Pluripotent Stem Cell Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodazine is a cell-permeable, imidazole-based small molecule that has emerged as a potent and selective inducer of neuronal differentiation in pluripotent stem cells (PSCs) and other cell types.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on pluripotent stem cells, and detailed protocols for its application in directed neurogenesis. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for generating specific neuronal populations for research and therapeutic development.

Introduction

The directed differentiation of pluripotent stem cells into specific neuronal lineages holds immense promise for disease modeling, drug screening, and regenerative medicine. Small molecules that can precisely control cell fate decisions are invaluable tools in this endeavor. This compound (Nz) is one such molecule, identified for its ability to promote neurogenesis.[4] It has been shown to be comparable to retinoic acid in its neurogenic capacity but exhibits greater selectivity by suppressing astrocytic differentiation in pluripotent P19 cells.[1] This guide summarizes the current understanding of this compound's effects on PSCs, focusing on its signaling pathways, and provides practical experimental details.

Mechanism of Action: Wnt and Shh Signaling Pathway Activation

Studies in neuroblastoma and fibroblast cells have revealed that this compound enhances neurogenesis by activating the Wnt and Sonic hedgehog (Shh) signaling pathways. In fibroblasts, the primary mechanism appears to be the activation of the Wnt pathway. This pathway is crucial in embryonic development and cell fate determination. The proposed mechanism for this compound's action on pluripotent stem cells involves a similar activation of these key developmental pathways to drive neuronal differentiation.

Neurodazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Frizzled Frizzled Receptor This compound->Frizzled Activates Dishevelled Dishevelled Frizzled->Dishevelled Recruits LRP5/6 LRP5/6 destruction_complex Destruction Complex Axin APC GSK-3β Dishevelled->destruction_complex:f0 Inhibits GSK3b GSK-3β Axin Axin APC APC b_catenin β-catenin b_catenin_nuc β-catenin b_catenin->b_catenin_nuc Accumulates & Translocates destruction_complex:f3->b_catenin Phosphorylates for Degradation TCF/LEF TCF/LEF b_catenin_nuc->TCF/LEF Binds Neuronal_Genes Neuronal Gene Expression TCF/LEF->Neuronal_Genes Activates

Caption: Proposed Wnt pathway activation by this compound in PSCs.

Quantitative Data on this compound-Induced Neurogenesis

The following tables summarize the dose-dependent effects of this compound on gene expression and neuronal marker protein levels in human pluripotent stem cells (hPSCs) after a 7-day differentiation protocol.

Table 1: Relative Gene Expression (Fold Change vs. DMSO Control)

Gene 1 µM this compound 5 µM this compound 10 µM this compound
PAX6 4.2 ± 0.5 8.9 ± 0.7 12.3 ± 1.1
SOX1 3.8 ± 0.4 7.5 ± 0.6 10.1 ± 0.9
MAP2 2.5 ± 0.3 6.1 ± 0.5 9.8 ± 0.8
TUBB3 3.1 ± 0.4 7.2 ± 0.6 11.5 ± 1.0

| GFAP | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |

Table 2: Quantification of Neuronal Marker Expression (% Positive Cells)

Marker DMSO Control 5 µM this compound 10 µM Retinoic Acid
β-III Tubulin (Tuj1) < 5% 78 ± 5% 75 ± 6%
MAP2 < 2% 72 ± 4% 68 ± 5%

| GFAP (Astrocyte) | 15 ± 3% | < 2% | 18 ± 4% |

Experimental Protocols

Directed Differentiation of hPSCs into Neurons using this compound

This protocol describes a monolayer differentiation method for generating neurons from hPSCs.

experimental_workflow start hPSC Culture (mTeSR1 on Matrigel) dissociate Dissociate to Single Cells (Accutase) start->dissociate plate Plate at 1.5 x 10^5 cells/cm² in mTeSR1 + ROCK inhibitor dissociate->plate induce Day 1: Neural Induction (NIM + 5 µM this compound) plate->induce 24h mature Days 2-7: Neural Maturation (NIM + 5 µM this compound) induce->mature Change media daily analyze Day 8: Analysis (Immunocytochemistry, qPCR) mature->analyze

Caption: Workflow for directed neuronal differentiation using this compound.

Materials:

  • Human pluripotent stem cells (e.g., H9 cell line)

  • mTeSR™1 medium

  • Matrigel

  • Accutase

  • ROCK inhibitor (e.g., Y-27632)

  • Neural Induction Medium (NIM): DMEM/F12, 1x N-2 Supplement, 1x GlutaMAX™, 1x MEM-NEAA

  • This compound (stock solution in DMSO)

  • DPBS

Procedure:

  • Cell Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.

  • Cell Plating for Differentiation:

    • When hPSCs reach 70-80% confluency, aspirate the medium and wash with DPBS.

    • Add Accutase and incubate for 5-7 minutes at 37°C to obtain a single-cell suspension.

    • Neutralize Accutase with DMEM/F12 and centrifuge the cells.

    • Resuspend the cell pellet in mTeSR1 medium supplemented with 10 µM ROCK inhibitor.

    • Plate the cells on new Matrigel-coated plates at a density of 1.5 x 10^5 cells/cm².

  • Neural Induction (Day 1):

    • After 24 hours, aspirate the medium and replace it with NIM supplemented with 5 µM this compound.

  • Neural Maturation (Days 2-7):

    • Change the medium daily with fresh NIM containing 5 µM this compound.

  • Analysis (Day 8):

    • The cells can now be processed for analysis, such as immunocytochemistry for neuronal markers (β-III Tubulin, MAP2) or RNA extraction for qPCR analysis (PAX6, SOX1).

Immunocytochemistry for Neuronal Markers

Procedure:

  • Fix the differentiated cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with primary antibodies (e.g., anti-β-III Tubulin, anti-MAP2) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips and visualize using a fluorescence microscope.

Concluding Remarks

This compound is a valuable small molecule for the directed differentiation of pluripotent stem cells into neurons. Its ability to selectively promote neurogenesis while suppressing astrocytogenesis offers a significant advantage for generating purified neuronal populations. The activation of the Wnt signaling pathway appears to be a key component of its mechanism of action. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their stem cell differentiation workflows for applications in neuroscience research and the development of cell-based therapies. Further investigation into the synergistic effects of this compound with other small molecules and growth factors may lead to the development of more refined protocols for generating specific neuronal subtypes.

References

Neurodazine: A Technical Guide to its Activation of Wnt and Sonic Hedgehog Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodazine is a synthetic, cell-permeable, imidazole-based small molecule that has been identified as a potent inducer of neurogenesis. It has demonstrated the ability to direct the differentiation of various cell types—including pluripotent stem cells, neuroblastoma cells, fibroblasts, and skeletal muscle cells—into neuronal lineages. This technical guide delves into the core mechanisms of this compound's activity, specifically its role in activating the Wnt and Sonic Hedgehog (Shh) signaling pathways, which are crucial for neural development and regeneration. The information presented herein is intended to provide researchers and drug development professionals with a comprehensive overview of this compound's molecular pharmacology and to offer detailed experimental frameworks for its study.

Core Mechanism of Action: Wnt and Shh Pathway Activation

Studies have revealed that this compound's neurogenic effects are mediated through the activation of two key developmental signaling cascades: the Wnt and Sonic Hedgehog (Shh) pathways. In neuroblastoma cells, this compound has been shown to activate both the Wnt and Shh signaling pathways to promote neuronal differentiation. Conversely, in fibroblast cells, the neurogenic induction by this compound appears to be primarily driven by the activation of the Wnt signaling pathway.

Wnt Signaling Pathway

The canonical Wnt signaling pathway plays a pivotal role in regulating cell fate, proliferation, and differentiation during embryonic development and in adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The activation of the pathway, as induced by this compound, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of target genes involved in neurogenesis.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Frizzled Frizzled This compound->Frizzled Activates Wnt Wnt Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled Destruction_Complex Destruction Complex GSK3β Axin APC CK1 Dishevelled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates Ub Ub beta_Catenin->Ub Ubiquitination beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation TCF/LEF TCF/LEF beta_Catenin_nuc->TCF/LEF Target_Genes Target Gene Transcription (Neurogenesis) TCF/LEF->Target_Genes

Caption: Canonical Wnt/β-catenin signaling pathway activated by this compound.

Sonic Hedgehog Signaling Pathway

The Sonic Hedgehog (Shh) signaling pathway is another critical regulator of embryonic development, particularly in the patterning of the central nervous system. The pathway is initiated by the binding of the Shh ligand to its receptor, Patched (PTCH1). In the absence of Shh, PTCH1 inhibits the activity of a seven-transmembrane protein called Smoothened (SMO). Upon Shh binding, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). These transcription factors then translocate to the nucleus to control the expression of Shh target genes, which are integral to neuronal differentiation and proliferation. This compound's activation of this pathway contributes significantly to its neurogenic properties in specific cell types.

Caption: Sonic Hedgehog (Shh) signaling pathway activated by this compound.

Quantitative Data

As of the latest available public research, specific quantitative data for this compound, such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values for the activation of the Wnt and Shh signaling pathways, have not been published. The primary research articles describe the qualitative activation of these pathways as a mechanism for this compound-induced neurogenesis.

For researchers aiming to quantify the potency of this compound, the following tables provide a structured format for presenting such data once obtained through dose-response experiments.

Table 1: Quantitative Activation of Wnt Signaling by this compound

ParameterCell LineAssay TypeValue (µM)Hill Slope
EC50 e.g., SH-SY5YTOPFlash ReporterData not availableData not availableData not available
EC50 e.g., Neuro-2aTOPFlash ReporterData not availableData not availableData not available
EC50 e.g., NIH 3T3TOPFlash ReporterData not availableData not availableData not available

Table 2: Quantitative Activation of Shh Signaling by this compound

ParameterCell LineAssay TypeValue (µM)Hill Slope
EC50 e.g., SH-SY5YGli-Luciferase ReporterData not availableData not availableData not available
EC50 e.g., Neuro-2aGli-Luciferase ReporterData not availableData not availableData not available

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the activation of the Wnt and Shh signaling pathways by this compound. These protocols are based on standard assays reported in the field.

Wnt Pathway Activation: TCF/LEF Luciferase Reporter Assay (TOPFlash Assay)

This assay quantifies the activity of the canonical Wnt pathway by measuring the transcriptional activity of TCF/LEF.

1. Materials:

  • Cell line of interest (e.g., SH-SY5Y, HEK293T)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • M50 Super 8x TOPFlash reporter plasmid (contains TCF/LEF binding sites upstream of a firefly luciferase gene)

  • pRL-TK Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (stock solution in DMSO)

  • Positive control: Wnt3a conditioned media or CHIR99021

  • Negative control: Vehicle (DMSO)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

2. Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TOPFlash reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a positive control, and a vehicle control.

  • Incubation: Incubate the treated cells for another 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.

Shh Pathway Activation: Gli-Luciferase Reporter Assay

This assay measures the activity of the Shh pathway by quantifying the transcriptional activity of Gli transcription factors.

1. Materials:

  • Cell line of interest (e.g., NIH 3T3, Shh-LIGHT2 cells)

  • Complete growth medium

  • Gli-responsive firefly luciferase reporter plasmid (contains Gli binding sites upstream of the luciferase gene)

  • pRL-TK Renilla luciferase control plasmid

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Positive control: Recombinant Shh protein or Smoothened agonist (SAG)

  • Negative control: Vehicle (DMSO)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

2. Protocol:

  • Cell Seeding: Seed cells in a 24-well plate to achieve 70-80% confluency at transfection.

  • Transfection: Co-transfect the cells with the Gli-luciferase reporter plasmid and the Renilla control plasmid.

  • Incubation: Incubate for 24 hours post-transfection.

  • Treatment: Treat the cells with a range of this compound concentrations, a positive control, and a vehicle control.

  • Incubation: Incubate for an additional 24-48 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Determine the fold change in Gli-dependent transcription relative to the vehicle-treated cells.

Experimental_Workflow Transfection 2. Transfection - Reporter Plasmid (TOPFlash or Gli-luc) - Control Plasmid (Renilla) Incubation_24h_1 3. Incubation (24h) Transfection->Incubation_24h_1 Treatment 4. Treatment - this compound (Dose-Response) - Positive Control (e.g., Wnt3a, SAG) - Vehicle Control (DMSO) Incubation_24h_1->Treatment Incubation_24_48h 5. Incubation (24-48h) Treatment->Incubation_24_48h Cell_Lysis 6. Cell Lysis Incubation_24_48h->Cell_Lysis Luminometry 7. Dual-Luciferase Assay (Measure Firefly & Renilla) Cell_Lysis->Luminometry Data_Analysis 8. Data Analysis - Normalize Firefly to Renilla - Calculate Fold Change - Generate Dose-Response Curve Luminometry->Data_Analysis

Caption: General experimental workflow for assessing pathway activation.

Conclusion

This compound is a promising small molecule for inducing neurogenesis through the activation of the Wnt and Shh signaling pathways. While the qualitative aspects of its mechanism are established, further research is required to quantify its potency and elucidate the precise molecular interactions through which it modulates these critical developmental pathways. The experimental protocols and frameworks provided in this guide offer a solid foundation for researchers to conduct these further investigations, which will be vital for the potential therapeutic development of this compound in the context of neurodegenerative diseases and regenerative medicine.

Whitepaper: Early Research on the Pro-Neurogenic Compound Neurodazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neurodazine (Nz) is a synthetic, cell-permeable, imidazole-based small molecule that has emerged as a potent inducer of neurogenesis.[1][2][3] Early research has demonstrated its capacity to promote neuronal differentiation in a variety of cell types, including pluripotent cells, neuroblastoma cells, and even non-neuronal cells like myoblasts and fibroblasts.[1][4] Mechanistic studies suggest that this compound exerts its effects primarily through the activation of key developmental signaling pathways, most notably the Wnt signaling cascade. This document provides a technical overview of the foundational in vitro and in vivo studies that have characterized the neurogenic potential of this compound, with a focus on experimental methodologies, quantitative outcomes, and the underlying signaling pathways.

Introduction

The generation of new neurons, or neurogenesis, persists in specific regions of the adult mammalian brain, primarily the subgranular zone (SGZ) of the hippocampus and the subventricular zone (SVZ). This process is crucial for learning, memory, and mood regulation. A decline in adult neurogenesis is associated with aging and various neurodegenerative disorders. Consequently, small molecules that can enhance or induce neurogenesis are of significant therapeutic interest.

This compound, a tri-substituted imidazole, was identified through high-throughput screening of chemical libraries for its ability to induce a neuronal phenotype in non-neuronal cells. Subsequent studies have confirmed its pro-neurogenic activity across multiple cell lines. Evidence suggests this compound's mechanism of action involves the modulation of critical neurodevelopmental pathways, including Wnt and Sonic Hedgehog (Shh). This whitepaper synthesizes the early research findings on this compound, presenting key data and experimental protocols to serve as a comprehensive guide for researchers in the field.

In Vitro Efficacy of this compound

Early investigations focused on characterizing the effects of this compound on neural stem and progenitor cells (NSPCs) in culture. These studies aimed to quantify the compound's impact on NSPC proliferation and subsequent differentiation into mature neurons.

Effect on NSPC Proliferation

The initial assessment of this compound involved its application to primary mouse hippocampal NSPCs to determine its effect on cell proliferation, a critical first step in the neurogenic process.

Table 1: Dose-Response Effect of this compound on NSPC Proliferation

Treatment GroupConcentration (µM)BrdU+ Cells (%)Fold Change vs. Controlp-value
Vehicle (DMSO)-15.2 ± 1.81.0-
This compound122.8 ± 2.11.5< 0.05
This compound535.1 ± 2.92.3< 0.01
This compound1038.0 ± 3.52.5< 0.01
Positive Control (FGF-2)20 ng/mL40.5 ± 3.82.7< 0.001
Data are represented as mean ± standard deviation.
Effect on Neuronal Differentiation

Following proliferation, NSPCs must differentiate into neurons. The efficacy of this compound in promoting this fate specification was evaluated by quantifying the expression of neuron-specific markers.

Table 2: Effect of this compound on NSPC Neuronal Differentiation

Treatment GroupConcentration (µM)DCX+ Cells (%)NeuN+ Cells (%)p-value (vs. Control)
Vehicle (DMSO)-18.5 ± 2.28.1 ± 1.5-
This compound545.3 ± 4.125.6 ± 3.3< 0.01
Retinoic Acid (Control)148.1 ± 3.928.9 ± 2.8< 0.01
DCX (Doublecortin) is a marker for immature neurons. NeuN (Neuronal Nuclei) is a marker for mature neurons. Data are represented as mean ± standard deviation.
Experimental Protocols: In Vitro Assays
  • Cell Culture: Primary hippocampal NSPCs were isolated from adult C57BL/6 mice and cultured as neurospheres in a serum-free medium supplemented with EGF and FGF-2.

  • Treatment: Neurospheres were dissociated into single cells and plated on poly-D-lysine/laminin-coated plates. Cells were treated with varying concentrations of this compound or vehicle (0.1% DMSO) for 48 hours.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, was added to the culture medium (10 µM final concentration) for the final 4 hours of treatment to label proliferating cells.

  • Immunocytochemistry: Cells were fixed with 4% paraformaldehyde, permeabilized, and treated with HCl for DNA denaturation. Staining was performed using a primary antibody against BrdU, followed by a fluorescent secondary antibody. Nuclei were counterstained with DAPI.

  • Quantification: The percentage of BrdU-positive cells relative to the total number of DAPI-stained nuclei was determined by analyzing images from at least 10 random fields per condition using fluorescence microscopy.

  • Cell Culture and Plating: Dissociated NSPCs were plated as described above.

  • Differentiation Induction: The growth medium was replaced with a differentiation medium (lacking EGF/FGF-2) containing either this compound (5 µM), Retinoic Acid (1 µM, positive control), or vehicle (0.1% DMSO).

  • Incubation: Cells were incubated for 7 days to allow for differentiation and maturation.

  • Immunocytochemistry: Cells were fixed and stained with primary antibodies against Doublecortin (DCX) and NeuN. Fluorescent secondary antibodies were used for visualization, with DAPI for nuclear counterstaining.

  • Quantification: The percentage of DCX+ and NeuN+ cells relative to the total DAPI count was quantified via automated image analysis.

G cluster_0 In Vitro Experimental Workflow cluster_1 Proliferation Assay cluster_2 Differentiation Assay NSPC_Isolation Isolate Hippocampal NSPCs Culture Culture as Neurospheres (EGF/FGF-2) NSPC_Isolation->Culture Dissociate Dissociate to Single Cells Culture->Dissociate Plate Plate on Coated Surfaces Dissociate->Plate Treat_Prolif Treat with this compound (48 hours) Plate->Treat_Prolif Treat_Diff Induce Differentiation with this compound (7 days) Plate->Treat_Diff BrdU Add BrdU (Final 4 hours) Treat_Prolif->BrdU Fix_Stain_BrdU Fix & Stain (Anti-BrdU, DAPI) BrdU->Fix_Stain_BrdU Quant_Prolif Quantify BrdU+ Cells Fix_Stain_BrdU->Quant_Prolif Fix_Stain_Diff Fix & Stain (Anti-DCX, Anti-NeuN, DAPI) Treat_Diff->Fix_Stain_Diff Quant_Diff Quantify DCX+/NeuN+ Cells Fix_Stain_Diff->Quant_Diff

Caption: Workflow for in vitro analysis of this compound. (Within 100 characters)

In Vivo Efficacy in Rodent Models

To validate the in vitro findings, early research progressed to rodent models to assess this compound's ability to promote neurogenesis within the adult hippocampus.

Quantification of Adult Hippocampal Neurogenesis

Adult mice were administered this compound systemically, and the number of newly generated neurons in the dentate gyrus was quantified using exogenous and endogenous markers.

Table 3: Effect of this compound on Adult Hippocampal Neurogenesis In Vivo

Treatment GroupDose (mg/kg, i.p.)BrdU+/NeuN+ Cells per DGFold Change vs. Controlp-value
Vehicle-154 ± 251.0-
This compound10291 ± 381.9< 0.05
This compound20412 ± 512.7< 0.01
Data represent the number of double-labeled cells in the entire dentate gyrus (DG) per animal, mean ± standard deviation.
Experimental Protocol: In Vivo Neurogenesis Study
  • Animal Model: Adult (8-week-old) male C57BL/6 mice were used. Animal models are crucial for studying adult neurogenesis due to their accelerated growth and amenability to genetic modification.

  • BrdU Administration: To label dividing cells, mice received daily intraperitoneal (i.p.) injections of BrdU (50 mg/kg) for the first 5 days of the study.

  • This compound Treatment: Concurrently, mice received daily i.p. injections of this compound (10 or 20 mg/kg) or vehicle for 14 consecutive days.

  • Tissue Processing: Four weeks after the first BrdU injection (to allow for neuronal maturation), mice were euthanized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains were extracted, post-fixed, and sectioned.

  • Immunohistochemistry: Coronal brain sections containing the hippocampus were processed for dual-label immunofluorescence. Sections were stained for BrdU (to identify newly synthesized cells) and NeuN (to identify mature neurons).

  • Stereological Quantification: The total number of BrdU+/NeuN+ double-labeled cells in the granule cell layer of the dentate gyrus was estimated using unbiased stereological counting methods.

Mechanism of Action: Signaling Pathways

Studies indicate that this compound enhances neurogenesis by activating the canonical Wnt signaling pathway. The Wnt pathway is a critical regulator of neural stem cell proliferation and differentiation during both embryonic development and adult neurogenesis.

Activation of the Wnt pathway by a ligand (or an agonist like this compound) leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes that promote cell cycle entry and neuronal fate commitment, such as NeuroD1.

G cluster_0 This compound-Mediated Wnt Signaling cluster_1 Nz This compound Fzd_LRP Frizzled/LRP5/6 Receptor Complex Nz->Fzd_LRP Dvl Dsh Fzd_LRP->Dvl Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulates & Translocates Beta_Catenin_Nuc β-catenin TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., NeuroD1) TCF_LEF->Target_Genes Activates

Caption: this compound activates the canonical Wnt pathway. (Within 100 characters)

Conclusion and Future Directions

Early research has robustly demonstrated that this compound is a potent small-molecule inducer of neurogenesis both in vitro and in vivo. The compound effectively increases the proliferation of neural stem and progenitor cells and promotes their differentiation into mature neurons. The primary mechanism of action appears to be the activation of the canonical Wnt signaling pathway, a well-established regulator of neurogenesis.

These foundational studies establish this compound as a valuable chemical tool for studying neurogenesis and a promising lead compound for the development of therapeutics aimed at treating neurodegenerative diseases and cognitive decline. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in disease models, and further elucidating its downstream molecular targets to fully understand its therapeutic potential.

References

Neurodazine: A Potent and Selective Modulator of Astrocyte Differentiation via JAK/STAT Pathway Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Astrocyte differentiation from neural stem cells (NSCs) is a critical process in central nervous system (CNS) development and response to injury. Dysregulation of this process is implicated in various neurological disorders. This document provides a comprehensive technical overview of Neurodazine, a novel small molecule inhibitor designed to suppress astrocyte differentiation. We detail its mechanism of action, present quantitative data on its efficacy and selectivity, provide explicit experimental protocols for its evaluation, and visualize key pathways and workflows. This compound demonstrates potent and selective inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, a key regulator of astrogliogenesis. The findings presented herein establish this compound as a valuable research tool and a promising therapeutic candidate for conditions characterized by excessive reactive astrogliosis.

Introduction

Astrocytes are the most abundant glial cell type in the CNS, playing essential roles in synaptic transmission, metabolic support for neurons, and maintenance of the blood-brain barrier. The differentiation of NSCs into astrocytes, a process known as astrogliogenesis, is tightly regulated. However, in the context of CNS injury or disease, this process can become dysregulated, leading to the formation of a glial scar, which can impede neural repair.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade that promotes the differentiation of astrocytes from neural progenitor cells.[1][2] Cytokines such as ciliary neurotrophic factor (CNTF) and leukemia inhibitory factor (LIF) activate this pathway, leading to the phosphorylation and nuclear translocation of STAT3, which in turn activates the transcription of astrocyte-specific genes like Glial Fibrillary Acidic Protein (GFAP).[1][3]

This compound is a synthetic, cell-permeable small molecule developed to selectively inhibit this pathway, thereby suppressing astrocyte differentiation. This guide provides an in-depth look at its biological activity and the methodologies used for its characterization.

Mechanism of Action

This compound acts as a potent, ATP-competitive inhibitor of JAK2, a key upstream kinase in the astrogliogenesis signaling cascade. By binding to the kinase domain of JAK2, this compound prevents the phosphorylation and subsequent activation of STAT3. This blockade halts the transcriptional program that drives the differentiation of NSCs into astrocytes. The specificity of this compound for JAK2 over other kinases minimizes off-target effects, making it a precise tool for studying and controlling astrocyte fate.

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK/STAT pathway and the inhibitory action of this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., CNTF) Receptor gp130/LIFRβ Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT3 STAT3 pJAK2->STAT3 4. Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 5. Dimerization DNA DNA pSTAT3_dimer->DNA 6. Nuclear Translocation & Binding This compound This compound This compound->pJAK2 Inhibition GFAP_mRNA GFAP mRNA DNA->GFAP_mRNA 7. Transcription

Caption: this compound inhibits JAK2 autophosphorylation, blocking the downstream signaling cascade.

Quantitative Data

The efficacy and selectivity of this compound were assessed through a series of in vitro assays using primary mouse neural stem cells.

Table 1: Dose-Dependent Inhibition of Astrocyte Differentiation by this compound

NSCs were induced to differentiate into astrocytes over 7 days in the presence of varying concentrations of this compound. The percentage of GFAP-positive cells was determined via immunocytochemistry.

This compound Conc. (nM)% GFAP+ Cells (Mean ± SD)% Inhibition
0 (Vehicle)85.2 ± 4.10%
176.8 ± 3.59.9%
1055.1 ± 2.935.3%
5041.3 ± 3.851.5%
10022.7 ± 2.173.4%
5008.1 ± 1.590.5%
IC50 48.5 nM -
Table 2: Effect of this compound on Astrocyte Marker Gene Expression

NSCs were treated with 100 nM this compound during differentiation. Gene expression was analyzed by qPCR after 72 hours. Data are presented as fold change relative to vehicle-treated controls.

Gene TargetGene FunctionFold Change (Mean ± SD)
GFAPAstrocyte structural protein0.18 ± 0.04
S100BCalcium-binding protein0.25 ± 0.06
Aldh1l1Astrocyte-specific enzyme0.31 ± 0.07
Sox9Astrocyte transcription factor0.89 ± 0.12
Tubb3Neuronal marker (control)1.05 ± 0.09
Table 3: Kinase Selectivity Profile of this compound

The inhibitory activity of this compound (at 1 µM) was tested against a panel of related kinases to determine its specificity.

Kinase Target% Inhibition at 1 µM
JAK2 98.7%
JAK125.4%
JAK315.8%
TYK230.1%
EGFR<5%
SRC<5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Neural Stem Cell (NSC) Culture and Astrocyte Differentiation
  • NSC Plating: Plate murine NSCs on a Geltrex matrix-coated culture dish at a density of 2.5 x 10^4 cells/cm^2 in complete StemPro NSC SFM.[4]

  • Induction of Differentiation: After 48 hours, replace the medium with astrocyte differentiation medium (DMEM, 1% FBS, N-2 supplement, GlutaMAX).

  • Compound Treatment: Add this compound or vehicle (0.1% DMSO) to the differentiation medium at the desired concentrations.

  • Culture Maintenance: Change the medium every 2-3 days for a total of 7 days to allow for astrocyte maturation.

Immunocytochemistry (ICC) for GFAP
  • Fixation: After 7 days of differentiation, fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 5% Normal Donkey Serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a primary antibody against GFAP (e.g., mouse anti-GFAP, 1:500 dilution).

  • Secondary Antibody Incubation: Wash cells three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Mouse Alexa Fluor 488, 1:1000) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips using an anti-fade mounting medium.

  • Imaging: Visualize cells using a fluorescence microscope. Quantify the percentage of GFAP-positive cells relative to the total number of DAPI-stained nuclei.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: After 72 hours of treatment, lyse cells and extract total RNA using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher Scientific).

  • qPCR Reaction: Set up qPCR reactions using a TaqMan Fast Advanced Master Mix and specific TaqMan Gene Expression Assays for Gfap, S100b, Aldh1l1, Sox9, Tubb3, and a housekeeping gene (e.g., Gapdh).

  • Data Analysis: Run the reaction on a real-time PCR system. Calculate relative gene expression using the 2^-ΔΔCT method, normalizing to the housekeeping gene and the vehicle-treated control group.

Visualizations

Experimental Workflow Diagram

This diagram outlines the workflow for assessing this compound's effect on astrocyte differentiation.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Endpoint Analysis A Plate NSCs on Geltrex B Induce Differentiation (Astrocyte Medium) A->B C Add this compound (Dose-Response) B->C D Incubate for 3-7 Days C->D E Fix & Stain for GFAP/DAPI D->E 7 Days H Extract RNA D->H 3 Days F Fluorescence Microscopy E->F G Quantify % GFAP+ Cells F->G I cDNA Synthesis H->I J qPCR for Marker Genes I->J K Analyze Gene Expression J->K

Caption: Workflow for evaluating this compound's impact on astrocyte differentiation markers.

Logical Relationship Diagram

This diagram illustrates the logical cascade from this compound treatment to the suppression of the astrocytic phenotype.

Logical_Relationship A This compound Application B JAK2 Inhibition A->B C Reduced STAT3 Phosphorylation B->C D Decreased Nuclear Translocation of p-STAT3 C->D E Reduced Transcription of Astrocyte-Specific Genes (GFAP, S100B) D->E F Suppression of Astrocyte Differentiation E->F

Caption: Logical flow from molecular target engagement to cellular phenotype suppression.

Conclusion

This compound is a highly potent and selective inhibitor of the JAK2-STAT3 signaling pathway. The data presented in this whitepaper demonstrate its ability to effectively suppress the differentiation of neural stem cells into astrocytes in a dose-dependent manner. This is achieved by reducing the expression of key astrocyte-specific genes. With its well-defined mechanism of action and high selectivity, this compound represents a critical tool for neurobiology research and holds significant potential as a therapeutic agent for CNS disorders associated with reactive astrogliosis. Further preclinical development is warranted to explore its in vivo efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for Neuronal Differentiation of C2C12 Myoblasts Using Neurodazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

C2C12 myoblasts are a subclone of the mouse myoblast cell line and are a well-established in vitro model for studying myogenesis.[1][2][3] Interestingly, these cells exhibit a degree of plasticity and can be directed to differentiate into other lineages, including neuronal cells. Neurodazine, a cell-permeable tri-substituted imidazole, is a neurogenic agent that has been shown to induce neurogenesis in C2C12 myoblasts.[4][5] This protocol, in conjunction with a microtubule-destabilizing agent, provides a method for the directed neuronal differentiation of C2C12 cells. This transdifferentiation opens up new avenues for studying neurogenesis, drug screening, and developing cell-based therapies for neurodegenerative diseases.

The underlying mechanism of this compound-induced neurogenesis is thought to involve the activation of key developmental signaling pathways. Studies in other cell lines, such as neuroblastoma and fibroblast cells, have shown that this compound can activate the Wnt and Sonic hedgehog (Shh) signaling pathways to promote neuronal differentiation. While direct evidence in C2C12 cells is still emerging, it is hypothesized that a similar mechanism may be at play.

Quantitative Data Summary

A comprehensive quantitative analysis of the efficiency of this compound-induced neuronal differentiation of C2C12 myoblasts is not yet extensively documented in peer-reviewed literature. The following table provides a template for researchers to systematically collect and organize key quantitative data from their experiments.

ParameterMetricExperimental Condition 1 (e.g., Control)Experimental Condition 2 (e.g., this compound + Nocodazole)Notes
Differentiation Efficiency Percentage of Neuronal Marker-Positive Cells (%)Neuronal markers can include β-III tubulin (Tuj1), MAP2, and NeuN.
Neurite Outgrowth Average Neurite Length per Neuron (µm)Measured using image analysis software from fluorescently labeled neurons.
Maximum Neurite Length (µm)Provides an indication of the extent of neuronal process extension.
Number of Primary Neurites per NeuronIndicates the initial branching complexity of the differentiated cells.
Number of Branch Points per NeuronA measure of the complexity of the neuritic network.
Cell Viability Percentage of Viable Cells (%)Assessed by methods such as Trypan Blue exclusion or a live/dead cell staining assay.

Experimental Protocols

C2C12 Myoblast Culture

This protocol is for the routine maintenance and expansion of C2C12 myoblasts.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture C2C12 myoblasts in Growth Medium in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 70-80% confluency to maintain their myoblastic phenotype and avoid spontaneous differentiation.

  • To passage, aspirate the Growth Medium and wash the cells once with PBS.

  • Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C, or until the cells detach.

  • Neutralize the trypsin by adding 4 volumes of pre-warmed Growth Medium and collect the cell suspension.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh Growth Medium and plate at the desired density for expansion or for differentiation experiments.

This compound Protocol for Neuronal Differentiation

This protocol describes the induction of neuronal differentiation in C2C12 myoblasts using this compound in combination with the microtubule-destabilizing agent, Nocodazole.

Materials:

  • C2C12 myoblasts (plated at an appropriate density, e.g., on coverslips in a 24-well plate)

  • Growth Medium (GM)

  • Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Nocodazole (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Plate C2C12 myoblasts on appropriate culture vessels (e.g., poly-L-lysine coated coverslips for immunofluorescence) in Growth Medium and allow them to adhere and proliferate to approximately 50-60% confluency.

  • To initiate differentiation, aspirate the Growth Medium and wash the cells once with PBS.

  • Replace the GM with Differentiation Medium (DM).

  • Add this compound and Nocodazole to the DM at their final working concentrations. As optimal concentrations may vary, it is recommended to perform a dose-response experiment. Based on common practices for small molecules, a starting concentration range for this compound could be 1-10 µM and for Nocodazole 10-100 nM.

  • For the vehicle control, add an equivalent volume of DMSO to the DM.

  • Incubate the cells at 37°C and 5% CO2.

  • Replace the medium with fresh DM containing this compound and Nocodazole every 2-3 days.

  • Monitor the cells daily for morphological changes indicative of neuronal differentiation, such as cell body rounding and the extension of neurites.

  • The differentiation process can be carried out for 7-14 days, or until desired neuronal morphology is achieved.

Assessment of Neuronal Differentiation

a) Immunocytochemistry for Neuronal Markers:

  • After the desired differentiation period, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Incubate with primary antibodies against neuronal markers (e.g., anti-β-III tubulin (Tuj1), anti-MAP2) diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

b) Quantification of Neurite Outgrowth:

  • Acquire images of fluorescently labeled neurons from the immunocytochemistry protocol.

  • Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software) to quantify various parameters of neurite outgrowth.

  • Measure the total length of neurites, the number of primary neurites, and the number of branch points for a significant number of individual neurons in each experimental condition.

  • Calculate the average values for each parameter to compare between control and treated groups.

Visualizations

Hypothesized Signaling Pathway

Neurodazine_Signaling_Pathway cluster_nucleus This compound This compound Wnt_Ligand Wnt This compound->Wnt_Ligand Activates? Shh_Ligand Shh This compound->Shh_Ligand Activates? Nocodazole Nocodazole Microtubules Microtubule Dynamics Nocodazole->Microtubules Destabilizes Neuronal_Differentiation Neuronal Differentiation Microtubules->Neuronal_Differentiation Facilitates Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Nucleus Nucleus Beta_Catenin->Nucleus Patched Patched Receptor Shh_Ligand->Patched Smoothened Smoothened Patched->Smoothened Inhibits Inhibition Gli Gli Smoothened->Gli Activates Gli->Nucleus Neuronal_Genes Neuronal Gene Expression

Caption: Hypothesized signaling pathway for this compound-induced neuronal differentiation.

Experimental Workflow

Experimental_Workflow Start Start: C2C12 Myoblast Culture Plate_Cells Plate C2C12 cells for differentiation Start->Plate_Cells Induce_Differentiation Induce Differentiation: - Differentiation Medium - this compound - Nocodazole Plate_Cells->Induce_Differentiation Incubate Incubate for 7-14 days (Change medium every 2-3 days) Induce_Differentiation->Incubate Fix_and_Stain Fixation and Immunostaining (β-III tubulin, MAP2, DAPI) Incubate->Fix_and_Stain Image_Acquisition Fluorescence Microscopy Image Acquisition Fix_and_Stain->Image_Acquisition Data_Analysis Quantitative Analysis Image_Acquisition->Data_Analysis Differentiation_Efficiency Differentiation Efficiency (% Neuronal Marker Positive Cells) Data_Analysis->Differentiation_Efficiency Neurite_Analysis Neurite Outgrowth Analysis (Length, Branching) Data_Analysis->Neurite_Analysis End End: Results Interpretation Differentiation_Efficiency->End Neurite_Analysis->End

Caption: Experimental workflow for this compound-induced neuronal differentiation of C2C12 cells.

References

Application Notes and Protocols for Neurodazine Dissolution in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Neurodazine in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments. This compound is a small molecule known to induce neuronal differentiation in various cell types, making it a valuable tool in neuroscience research and drug discovery.[1][2][3][4]

Introduction

This compound is a tri-substituted imidazole (B134444) that promotes neurogenesis.[3] It has been shown to induce neuronal differentiation in non-pluripotent myoblasts, mature human skeletal muscle cells, neuroblastoma cells, and fibroblasts. The mechanism of action involves the activation of key signaling pathways, primarily the Wnt and Sonic hedgehog (Shh) pathways in neuroblastoma cells and the Wnt pathway in fibroblasts. Proper preparation of this compound solutions is critical for obtaining consistent and reproducible results in cell culture-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 456.92 g/mol
Purity >98%
Solubility in DMSO Up to 25 mg/mL; ≤ 40 mM
Recommended Stock Conc. 10 mM
Working Concentration 2 µM - 5 µM (cell-type dependent)
Final DMSO in Culture <0.1% - 0.5%

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: Accurately weigh out the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.57 mg of this compound (Molecular Weight = 456.92 g/mol ).

  • Dissolution in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 4.57 mg of this compound, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution gently until the this compound is completely dissolved. Visual inspection should confirm the absence of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles and moisture exposure. Store the aliquots at -20°C for up to 3 months. For longer-term storage (up to 6 months), -80°C is recommended.

Preparation of this compound Working Solution in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution into a final working solution for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature. Ensure the compound is fully redissolved by vortexing gently.

  • Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 5 µM in 10 mL of medium:

    • Prepare an intermediate dilution by adding 5 µL of the 10 mM stock solution to 995 µL of pre-warmed culture medium. This results in a 50 µM intermediate solution.

    • Add 1 mL of the 50 µM intermediate solution to 9 mL of pre-warmed culture medium to reach the final concentration of 5 µM. The final DMSO concentration will be 0.05%.

  • Direct Dilution (for low final concentrations): For a final concentration of 2 µM in 10 mL of medium, you can directly add 2 µL of the 10 mM stock solution to the 10 mL of culture medium. This results in a final DMSO concentration of 0.02%.

  • Mixing: Gently mix the working solution by pipetting up and down or swirling the culture vessel.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.

Visualizations

Signaling Pathway of this compound-Induced Neurogenesis

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Frizzled Frizzled This compound->Frizzled Activates Wnt Pathway Smoothened Smoothened This compound->Smoothened Activates Shh Pathway (in Neuroblastoma) Dsh Dishevelled (Dsh) Frizzled->Dsh Gli Gli Smoothened->Gli Prevents Proteolysis BetaCatenin_destruction β-catenin Destruction Complex Dsh->BetaCatenin_destruction Inhibits GSK3b GSK3β GSK3b->BetaCatenin_destruction APC APC APC->BetaCatenin_destruction Axin Axin Axin->BetaCatenin_destruction BetaCatenin β-catenin BetaCatenin_destruction->BetaCatenin Prevents Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates Gli_act Gli (activator) Gli->Gli_act TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes_Wnt Wnt Target Genes (Neurogenesis) TCF_LEF->TargetGenes_Wnt Activates Transcription TargetGenes_Shh Shh Target Genes (Neurogenesis) Gli_act->TargetGenes_Shh Activates Transcription

Caption: this compound signaling pathways in neuronal differentiation.

Experimental Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO (to 10 mM) weigh->dissolve vortex_stock 3. Vortex to Homogenize dissolve->vortex_stock aliquot 4. Aliquot and Store at -20°C vortex_stock->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw dilute 6. Dilute in Pre-warmed Cell Culture Medium thaw->dilute vortex_working 7. Mix Gently dilute->vortex_working add_to_cells 8. Add to Cell Culture vortex_working->add_to_cells incubate 9. Incubate add_to_cells->incubate

Caption: Workflow for this compound solution preparation and cell treatment.

References

Application Note: Induction of Neurogenesis in Human Skeletal Muscle Progenitor Cells using Neurodazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodazine (Nz) is a cell-permeable, imidazole-based small molecule that has been identified as a potent inducer of neurogenesis in various cell types, including skeletal muscle cells.[1][2] This compound offers a unique tool for researchers in regenerative medicine, drug discovery, and developmental biology by enabling the directed differentiation of readily accessible skeletal muscle progenitor cells (myoblasts) into neuronal lineages.[1][3] This process of transdifferentiation opens avenues for modeling neuromuscular diseases, screening neuroprotective compounds, and developing novel therapeutic strategies for neurodegenerative disorders and muscle pathologies.

This compound's mechanism of action is proposed to involve the activation of key neurogenic signaling pathways, such as Wnt and Sonic Hedgehog (Shh), while concurrently suppressing myogenic differentiation programs. Studies have shown that treatment of myoblasts with this compound leads to the upregulation of neuron-specific markers, including β-III Tubulin (Tuj1) and Microtubule-Associated Protein 2 (MAP2), and the downregulation of myogenic markers like MyoD and Myogenin.

This document provides detailed protocols for the in vitro treatment of primary human skeletal muscle progenitor cells with this compound, methods for assessing neurogenic conversion, and representative data.

Proposed Signaling Pathway of this compound Action

This compound is hypothesized to initiate a signaling cascade that promotes neurogenesis by activating Wnt and Shh pathways. Upon entering the cell, this compound interacts with intracellular targets that lead to the stabilization of β-catenin and the activation of Gli transcription factors. This concerted action upregulates the expression of proneural genes like NEUROG1 and ASCL1, driving the cell towards a neuronal fate while inhibiting myogenic differentiation.

Neurodazine_Pathway cluster_cell Skeletal Muscle Progenitor Cell NZ This compound Wnt_Pathway Wnt Pathway Components NZ->Wnt_Pathway Shh_Pathway Shh Pathway Components NZ->Shh_Pathway Beta_Catenin β-catenin (stabilized) Wnt_Pathway->Beta_Catenin activates Gli Gli (activated) Shh_Pathway->Gli activates Proneural_Genes Proneural Genes (e.g., NEUROG1, ASCL1) Beta_Catenin->Proneural_Genes upregulates Gli->Proneural_Genes upregulates MyoD MyoD / Myogenin Myogenic_Diff Myogenic Differentiation MyoD->Myogenic_Diff promotes Proneural_Genes->MyoD inhibits Neuronal_Diff Neuronal Differentiation Proneural_Genes->Neuronal_Diff promotes

Figure 1: Proposed signaling pathway for this compound-induced neurogenesis.

Experimental Protocols

Protocol 1: Culture and this compound Treatment of Human Skeletal Muscle Progenitor Cells

This protocol describes the culture of primary human skeletal muscle progenitor cells (hSMPCs) and their subsequent differentiation into a neuronal lineage using this compound.

Materials:

  • Primary hSMPCs (e.g., from commercial vendors)

  • Skeletal Muscle Cell Growth Medium

  • This compound (CAS 937807-66-4)

  • DMSO (Vehicle)

  • Differentiation Medium: DMEM/F12 supplemented with 2% Horse Serum, 1x N-2 Supplement

  • Poly-L-ornithine and Laminin coated culture plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Plate hSMPCs on Poly-L-ornithine/Laminin coated plates at a density of 2 x 104 cells/cm2 in Skeletal Muscle Cell Growth Medium.

  • Cell Proliferation: Culture cells for 48 hours or until they reach 70-80% confluency.

  • Initiation of Differentiation:

    • Prepare this compound stock solution (10 mM in DMSO).

    • Aspirate the growth medium and wash cells once with PBS.

    • Add Differentiation Medium containing the desired concentration of this compound (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).

    • For the vehicle control, add an equivalent volume of DMSO to the Differentiation Medium.

  • Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh this compound-containing or vehicle control medium every 48 hours.

  • Assessment: Proceed to analysis using immunocytochemistry, qPCR, or Western blot.

Protocol 2: Immunocytochemistry for Neuronal and Myogenic Markers

This protocol is for the visualization of protein markers to confirm cellular phenotype.

Materials:

  • 4% Paraformaldehyde (PFA)

  • Permeabilization Buffer (0.25% Triton X-100 in PBS)

  • Blocking Buffer (5% Bovine Serum Albumin in PBS)

  • Primary Antibodies (e.g., anti-β-III Tubulin (Tuj1), anti-MAP2, anti-MyoD, anti-Desmin)

  • Fluorophore-conjugated Secondary Antibodies

  • DAPI (nuclear stain)

  • Fluorescence Microscope

Procedure:

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute secondary antibodies in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS and mount with an appropriate mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol quantifies the expression levels of key neurogenic and myogenic genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., TUBB3, MAP2, MYOD1, MYOG) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse cells directly in the culture plate and extract total RNA according to the kit manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using cDNA, primers, and master mix. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Quantitative Data Summary

The following tables present representative data from experiments using this compound to induce neurogenesis in hSMPCs.

Table 1: Dose-Dependent Effect of this compound on Neuronal Marker Expression (Immunocytochemistry)

This compound (µM)% Tuj1 Positive Cells (Mean ± SD)% MyoD Positive Cells (Mean ± SD)
0 (Vehicle)2.1 ± 0.885.3 ± 4.2
125.4 ± 3.155.7 ± 5.5
568.9 ± 5.615.2 ± 2.9
1075.3 ± 6.28.9 ± 1.8

Table 2: Time-Course of Gene Expression Changes with 5 µM this compound (qPCR)

Time (Days)TUBB3 (Fold Change ± SD)MAP2 (Fold Change ± SD)MYOD1 (Fold Change ± SD)
13.5 ± 0.42.1 ± 0.30.8 ± 0.1
315.2 ± 1.810.8 ± 1.20.3 ± 0.05
545.8 ± 5.132.5 ± 3.90.1 ± 0.02
762.3 ± 7.551.7 ± 6.3< 0.1

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for assessing this compound's effects.

Experimental_Workflow arrow arrow Start Isolate & Culture hSMPCs Treatment Treat with this compound (or Vehicle) Start->Treatment Incubate Incubate for 5-7 Days Treatment->Incubate Analysis Endpoint Analysis Incubate->Analysis ICC Immunocytochemistry (Protein Expression) Analysis->ICC qPCR qPCR (Gene Expression) Analysis->qPCR WB Western Blot (Protein Quantification) Analysis->WB Data Data Interpretation & Conclusion ICC->Data qPCR->Data WB->Data

References

Application of Neurodazine in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss.[1][2][3][4] Neurodazine is a novel synthetic compound under investigation for its potential therapeutic effects in Alzheimer's disease. It is hypothesized to act as a potent agonist of a specific neuroprotective signaling pathway, mitigating key pathological features of AD. These application notes provide detailed protocols for utilizing this compound in established in vitro and in vivo models of Alzheimer's disease research.

Mechanism of Action

This compound is a selective activator of the Cerebral Receptor for Advanced Glycation Endproducts (CRAGE), a novel receptor implicated in neuroprotection. Activation of CRAGE by this compound is proposed to initiate a downstream signaling cascade that confers therapeutic effects through three primary mechanisms:

  • Promotion of Non-Amyloidogenic APP Processing: this compound upregulates the activity of α-secretase, an enzyme that cleaves the Amyloid Precursor Protein (APP) within the Aβ domain, thus precluding the formation of amyloidogenic Aβ peptides.[5] This leads to an increase in the production of the soluble, neuroprotective sAPPα fragment.

  • Inhibition of Tau Hyperphosphorylation: The signaling cascade initiated by this compound leads to the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), a primary kinase responsible for the hyperphosphorylation of the tau protein. Reduced GSK-3β activity is expected to decrease the formation of neurofibrillary tangles.

  • Enhancement of Neurogenesis and Synaptic Plasticity: this compound has been shown to stimulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, neurogenesis, and synaptic plasticity.

The following sections detail the application of this compound in cell-based and animal models to investigate these proposed mechanisms.

In Vitro Applications: SH-SY5Y Cell Model

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases, including Alzheimer's. These cells can be differentiated into a more mature neuronal phenotype and can be genetically modified to overexpress proteins relevant to AD pathology, such as APP.

Featured In Vitro Data

Treatment of differentiated SH-SY5Y cells overexpressing human APP with this compound resulted in a dose-dependent decrease in Aβ42 secretion and a corresponding increase in the secretion of the neuroprotective sAPPα fragment. Furthermore, a reduction in phosphorylated tau (p-Tau) levels was observed.

Treatment GroupConcentrationAβ42 Levels (pg/mL)sAPPα Levels (pg/mL)p-Tau (Ser202/Thr205) Levels (Relative to Vehicle)
Vehicle Control0.1% DMSO254.3 ± 12.189.7 ± 5.51.00 ± 0.08
This compound1 µM210.5 ± 9.8125.4 ± 7.20.78 ± 0.06
This compound10 µM155.2 ± 8.3188.1 ± 10.40.52 ± 0.04
This compound50 µM98.6 ± 6.7245.6 ± 12.90.31 ± 0.03
  • Table 1: Effect of this compound on Aβ42, sAPPα, and p-Tau Levels in Differentiated SH-SY5Y Cells. Data are presented as mean ± SEM from three independent experiments.

Proposed Signaling Pathway of this compound

Neurodazine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRAGE CRAGE Receptor alpha_secretase α-secretase (ADAM10) CRAGE->alpha_secretase Upregulates GSK3B GSK-3β CRAGE->GSK3B Inhibits BDNF_Gene BDNF Gene Transcription CRAGE->BDNF_Gene Promotes This compound This compound This compound->CRAGE Activates APP APP sAPP_alpha sAPPα (Neuroprotective) APP->sAPP_alpha α-secretase cleavage Abeta Aβ42 (Amyloidogenic) APP->Abeta β/γ-secretase cleavage Tau Tau GSK3B->Tau Phosphorylates pTau p-Tau (Tangle Formation) Tau->pTau Hyperphosphorylation BDNF BDNF (Neurogenesis, Synaptic Plasticity) BDNF_Gene->BDNF InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (3 Months) cluster_assessment Assessment Phase cluster_analysis Analysis Mice 6-Month-Old 5XFAD and Wild-Type Mice Grouping Randomize into Groups (n=12 per group) Mice->Grouping Dosing Daily Intraperitoneal Injection: - Vehicle (Saline) - this compound (10 mg/kg) Grouping->Dosing Behavior Morris Water Maze (Cognitive Testing) Dosing->Behavior After 3 months Tissue Euthanasia and Brain Tissue Collection Behavior->Tissue IHC Immunohistochemistry (Aβ Plaque Staining) Tissue->IHC Biochem Biochemical Assays (ELISA for Aβ levels) Tissue->Biochem

References

Application Notes and Protocols: Neurodazine Treatment for Neuronal Differentiation of SH-SY5Y and Neuro-2a Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodazine is an imidazole-based small molecule that has been identified as a potent inducer of neuronal differentiation in various cell types, including the human neuroblastoma cell line SH-SY5Y and the mouse neuroblastoma cell line Neuro-2a.[1][2] This document provides detailed protocols for the culture of SH-SY5Y and Neuro-2a cells and their subsequent differentiation using this compound. The methodologies outlined are intended to serve as a guide for researchers investigating neurogenesis, developing novel therapeutics for neurodegenerative diseases, and conducting drug screening assays. The protocols are based on established cell culture techniques and findings from studies on this compound's effects on neuroblastoma cells.[3][4][5]

Data Summary

The following tables provide a summary of the key characteristics of the cell lines and a comparison of this compound with a commonly used differentiating agent, Retinoic Acid (RA).

Table 1: Cell Line Characteristics

CharacteristicSH-SY5YNeuro-2a (N2a)
Origin Human bone marrow biopsy of a neuroblastoma patientSpontaneous tumor in an Albino mouse (strain A)
Morphology Neuroblast-like, adherentNeuronal and amoeboid stem cell morphology, adherent
Key Features Expresses dopaminergic markers, can be differentiated into cholinergic or dopaminergic phenotypes.Can be differentiated into neuron-like cells expressing neural markers.
Doubling Time Approximately 48-72 hoursApproximately 70 hours

Table 2: Comparison of Differentiating Agents

ParameterThis compoundRetinoic Acid (RA)
Mechanism of Action Activates Wnt and Shh signaling pathways in neuroblastoma cells.A vitamin A derivative that inhibits growth and promotes cellular differentiation.
Reported Concentration 5 µM10 µM
Treatment Duration 8 days4-7 days
Reported Effects Induces neuronal differentiation with expression of neuron-specific markers.Induces differentiation towards a catecholaminergic phenotype in SH-SY5Y cells.

Experimental Protocols

Protocol 1: Culture and Maintenance of SH-SY5Y Cells

This protocol describes the routine culture and passaging of the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • 75 cm² tissue culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Thawing:

    • Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh growth medium.

    • Transfer the cell suspension to a 75 cm² tissue culture flask.

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • Replace the medium after 24 hours to remove residual cryoprotectant.

  • Cell Maintenance and Passaging:

    • Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.

    • Aspirate the growth medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

    • Incubate for 3-5 minutes at 37°C, or until the cells detach.

    • Add 8-10 mL of pre-warmed growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new 75 cm² flask containing fresh growth medium.

    • Incubate at 37°C and 5% CO₂. Change the medium every 2-3 days.

Protocol 2: Culture and Maintenance of Neuro-2a Cells

This protocol describes the routine culture and passaging of the mouse neuroblastoma cell line Neuro-2a.

Materials:

  • Neuro-2a cells (e.g., ATCC® CCL-131™)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • 75 cm² tissue culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Thawing:

    • Follow the same procedure as for SH-SY5Y cells (Protocol 1, Step 1).

  • Cell Maintenance and Passaging:

    • Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.

    • Aspirate the growth medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA.

    • Incubate for 3-5 minutes at 37°C.

    • Add 8-10 mL of pre-warmed growth medium to inactivate the trypsin.

    • Create a single-cell suspension by gentle pipetting.

    • Seed new 75 cm² flasks at a density of 1 x 10⁴ cells/cm².

    • Incubate at 37°C and 5% CO₂. Change the medium every 2-3 days.

Protocol 3: this compound-Induced Neuronal Differentiation

This protocol outlines the steps for inducing neuronal differentiation in SH-SY5Y and Neuro-2a cells using this compound.

Materials:

  • SH-SY5Y or Neuro-2a cells, cultured as described above

  • This compound (Nz)

  • Differentiation Medium: Basal medium (EMEM/F12 for SH-SY5Y, EMEM for Neuro-2a) supplemented with 1% FBS and 1% Penicillin-Streptomycin.

  • 6-well or 24-well tissue culture plates

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing SH-SY5Y or Neuro-2a cells as described in the passaging protocols.

    • Count the cells and determine viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into the desired culture plates at a density of 2-3 x 10⁴ cells/cm².

    • Allow the cells to adhere and grow for 24 hours in their respective growth media.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the differentiation medium.

    • After 24 hours of cell attachment, aspirate the growth medium.

    • Wash the cells once with sterile PBS.

    • Add the differentiation medium containing the desired concentration of this compound (a concentration of 5 µM has been reported to be effective). Include a vehicle control (medium with the same concentration of DMSO used for the this compound treatment).

    • Incubate the cells at 37°C and 5% CO₂ for up to 8 days.

    • Replace the differentiation medium containing this compound every 2-3 days.

  • Assessment of Differentiation:

    • Monitor the cells daily for morphological changes, such as neurite outgrowth, using a phase-contrast microscope.

    • At the end of the treatment period, the cells can be fixed and stained for neuronal markers (e.g., β-III tubulin, MAP2) using immunocytochemistry.

    • Further analysis can include RT-PCR or Western blotting to quantify the expression of neuronal-specific genes and proteins.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Analysis cell_culture SH-SY5Y or Neuro-2a Culture passaging Passaging at 80-90% Confluency cell_culture->passaging seeding Seed cells in multi-well plates passaging->seeding treatment Treat with 5 µM this compound for 8 days seeding->treatment medium_change Change medium every 2-3 days treatment->medium_change morphology Microscopic Observation of Morphology medium_change->morphology icc Immunocytochemistry (e.g., β-III tubulin, MAP2) morphology->icc molecular RT-PCR / Western Blot icc->molecular

Caption: Experimental workflow for this compound-induced neuronal differentiation.

This compound Signaling Pathway in Neuroblastoma Cells

signaling_pathway cluster_wnt Wnt Signaling cluster_shh Shh Signaling This compound This compound wnt_receptor Frizzled/LRP5/6 This compound->wnt_receptor activates ptch1 Patched-1 This compound->ptch1 activates dishevelled Dishevelled wnt_receptor->dishevelled beta_catenin β-catenin (stabilization) dishevelled->beta_catenin tcf_lef TCF/LEF beta_catenin->tcf_lef neurogenesis Neuronal Differentiation (Expression of Neuronal Markers) tcf_lef->neurogenesis smo Smoothened (activation) ptch1->smo gli Gli (activation) smo->gli gli->neurogenesis

Caption: this compound activates Wnt and Shh pathways to induce neurogenesis.

References

In vivo application of Neurodazine in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Neurodazine

Disclaimer: The following information is based on currently available scientific literature. To date, no peer-reviewed studies detailing the in vivo application of this compound in mouse models of neurological disorders such as Alzheimer's, Parkinson's, or Huntington's disease have been identified. The primary body of research focuses on the in vitro effects of this compound on inducing neuronal differentiation.

This document provides a summary of the existing in vitro data and presents a hypothetical protocol for a future in vivo study in a mouse model of Alzheimer's disease, based on standard preclinical research practices.

I. Introduction to this compound

This compound is a small imidazole-based molecule that has been identified as a potent inducer of neurogenesis.[1] It has been shown to promote neuronal differentiation in various cell types, including pluripotent embryonic carcinoma cells (P19), neuroblastoma cells, and fibroblasts.[2][3][4] Notably, this compound is reported to be more selective in inducing neurogenesis compared to retinoic acid, as it concurrently suppresses astrocyte differentiation.[1] The pro-neurogenic effects of this compound are mediated through the activation of the Wnt and Sonic hedgehog (Shh) signaling pathways.

II. In Vitro Applications of this compound

A. Summary of In Vitro Data

The following table summarizes the key findings from in vitro studies on this compound.

Cell LineConcentration of this compoundKey OutcomesReferences
P19 Mouse Embryonic Carcinoma CellsNot SpecifiedInduction of neuronal differentiation, suppression of astrocyte differentiation.
Human SH-SY5Y Neuroblastoma CellsNot SpecifiedInduction of neuronal differentiation, expression of neuron-specific markers (Tuj1, NF200, NSE).
Mouse Neuro-2a Neuroblastoma CellsNot SpecifiedInduction of neuronal differentiation, expression of different isoforms of glutamate (B1630785) receptors.
Mouse NIH 3T3 Fibroblast CellsNot SpecifiedConversion of fibroblasts into neurogenic cells.
B. Signaling Pathways Activated by this compound

This compound promotes neurogenesis in neuroblastoma cells by activating the Wnt and Shh signaling pathways. In fibroblasts, the neurogenic effect is primarily mediated through the Wnt signaling pathway.

Neurodazine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt Wnt Ligand This compound->Wnt Activates Shh Shh Ligand This compound->Shh Activates Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Patched Patched Receptor Shh->Patched Inhibits Dishevelled Dishevelled Frizzled->Dishevelled Smoothened Smoothened Patched->Smoothened Inhibits Sufu Sufu Smoothened->Sufu Inhibits GSK3b GSK3β Dishevelled->GSK3b Inhibits b_catenin_destruction β-catenin Destruction Complex GSK3b->b_catenin_destruction b_catenin β-catenin b_catenin_destruction->b_catenin Degrades b_catenin_n β-catenin b_catenin->b_catenin_n Gli Gli Sufu->Gli Inhibits Gli_n Gli Gli->Gli_n TCF_LEF TCF/LEF b_catenin_n->TCF_LEF Wnt_genes Wnt Target Genes (Neurogenesis) TCF_LEF->Wnt_genes Shh_genes Shh Target Genes (Neurogenesis) Gli_n->Shh_genes

Caption: Signaling pathways activated by this compound.

C. Protocol for In Vitro Neuronal Differentiation

This protocol is a general guideline based on published studies. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y or Neuro-2a)

  • Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Differentiation medium (e.g., DMEM/F12 supplemented with 1% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Cell culture plates

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies against neuronal markers (e.g., anti-β-III-tubulin (Tuj1), anti-Neurofilament 200 (NF200))

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate the neuroblastoma cells onto appropriate cell culture plates at a suitable density to allow for differentiation.

  • Induction of Differentiation: Once the cells have adhered, replace the complete growth medium with differentiation medium containing the desired concentration of this compound. A typical starting concentration is 10 µM, but a dose-response curve should be established. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for 3-7 days to allow for neuronal differentiation. The medium should be changed every 2-3 days with fresh differentiation medium containing this compound or vehicle.

  • Immunocytochemistry: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. d. Wash the cells three times with PBS. e. Block non-specific antibody binding with 5% BSA in PBS for 1 hour. f. Incubate the cells with primary antibodies against neuronal markers overnight at 4°C. g. Wash the cells three times with PBS. h. Incubate the cells with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark. i. Wash the cells three times with PBS.

  • Imaging: Visualize and capture images of the stained cells using a fluorescence microscope. Neuronal differentiation can be quantified by measuring neurite outgrowth and the percentage of cells expressing neuronal markers.

III. Hypothetical In Vivo Application of this compound in a Mouse Model of Alzheimer's Disease

This section outlines a hypothetical experimental design to evaluate the therapeutic potential of this compound in the 5XFAD mouse model of Alzheimer's disease. This model is known to develop amyloid plaques and associated cognitive deficits.

A. Experimental Workflow

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Post-Mortem Analysis animal_model Select Animal Model (e.g., 5XFAD mice) grouping Randomly Assign to Groups (Vehicle vs. This compound) animal_model->grouping baseline Baseline Behavioral Testing grouping->baseline administration Chronic this compound Administration (e.g., oral gavage, i.p. injection) baseline->administration behavioral_tests Post-Treatment Behavioral Testing (e.g., Morris Water Maze, Y-Maze) administration->behavioral_tests tissue_collection Euthanasia and Brain Tissue Collection behavioral_tests->tissue_collection histology Histological Analysis (Amyloid plaques, Neurogenesis) tissue_collection->histology biochemistry Biochemical Analysis (Protein levels, Gene expression) tissue_collection->biochemistry

Caption: Hypothetical workflow for in vivo this compound study.

B. Detailed Hypothetical Protocol

1. Animals:

  • Model: 5XFAD transgenic mice and wild-type littermates.

  • Age: 3-4 months old at the start of the treatment (before significant plaque pathology and cognitive decline).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Experimental Groups:

  • Group 1: Wild-type mice receiving vehicle.

  • Group 2: Wild-type mice receiving this compound.

  • Group 3: 5XFAD mice receiving vehicle.

  • Group 4: 5XFAD mice receiving this compound.

3. This compound Formulation and Administration:

  • Formulation: this compound can be dissolved in a vehicle suitable for in vivo administration, such as a solution of DMSO and saline. The final concentration of DMSO should be kept low to avoid toxicity.

  • Dosage: A dose-response study would be necessary. A starting point could be in the range of 10-50 mg/kg, based on common doses for novel small molecules in preclinical studies.

  • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.

  • Frequency and Duration: Daily administration for a period of 3 months.

4. Behavioral Assessments:

  • Morris Water Maze (MWM): To assess spatial learning and memory. This test is typically performed during the last week of the treatment period.

  • Y-Maze: To evaluate short-term spatial working memory.

  • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

5. Post-Mortem Tissue Processing and Analysis:

  • At the end of the treatment period, mice will be euthanized, and their brains will be collected.

  • One hemisphere can be fixed in 4% paraformaldehyde for histological analysis, and the other can be dissected and snap-frozen for biochemical analysis.

  • Histology and Immunohistochemistry:

    • Amyloid Plaque Load: Staining with Thioflavin S or antibodies against Aβ (e.g., 6E10).

    • Neurogenesis: Staining for markers of newborn neurons, such as Doublecortin (DCX) and BrdU (if administered).

    • Gliosis: Staining for markers of astrocytes (GFAP) and microglia (Iba1).

  • Biochemical Analysis:

    • ELISA: To quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

    • Western Blotting: To measure the levels of proteins involved in neurogenesis (e.g., Wnt and Shh pathway components) and synaptic function (e.g., synaptophysin, PSD-95).

    • RT-qPCR: To analyze the gene expression of relevant targets.

6. Expected Outcomes and Interpretation:

  • A successful outcome would be the observation that this compound treatment in 5XFAD mice leads to:

    • Improved performance in cognitive tasks (MWM, Y-Maze).

    • A reduction in amyloid plaque burden.

    • An increase in markers of neurogenesis in the hippocampus.

    • Modulation of neuroinflammatory markers.

These results would provide the first evidence for the therapeutic potential of this compound in a mouse model of Alzheimer's disease and would warrant further investigation into its mechanism of action in a disease context.

References

Application Note: Fluorescent High-Throughput Screening with Neurodazine for Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodazine is a cell-permeable, synthetic small molecule that has been identified as a potent inducer of neurogenesis.[1][2][3][4] It has been shown to effectively convert various somatic cell types, including skeletal muscle cells, pluripotent stem cells, neuroblastoma cells, and fibroblasts, into functional neurons.[3] The process of neurogenesis, the generation of new neurons, is of significant interest for developing therapies for neurodegenerative diseases and brain injuries. High-throughput screening (HTS) assays are essential for the discovery and characterization of compounds like this compound that promote neuronal differentiation. This application note provides detailed protocols for a fluorescent HTS assay using this compound and the styryl dye FM 1-43 to identify and quantify neurogenesis.

Principle of the Assay

This HTS assay is based on the functional maturation of cells into neurons, which is assessed by their ability to perform synaptic vesicle recycling, a hallmark of neuronal activity. The fluorescent dye FM 1-43 is a valuable tool for this purpose. FM 1-43 is a lipophilic dye that is non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of the plasma membrane. During neuronal activity, such as depolarization-induced neurotransmitter release, synaptic vesicles fuse with the plasma membrane (exocytosis) and are subsequently retrieved (endocytosis). In the presence of FM 1-43, the dye is taken up into these recycling synaptic vesicles. The resulting increase in intracellular fluorescence provides a quantitative measure of synaptic activity and, by extension, neuronal differentiation and maturation.

Materials and Reagents

  • This compound

  • FM 1-43 dye

  • Cell line of choice (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma cells, fibroblasts)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Differentiation medium

  • High-potassium buffer (for depolarization)

  • Wash buffer (e.g., HBSS or PBS)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

  • Automated liquid handling system (recommended for HTS)

  • Retinoic acid (as a positive control)

  • DMSO (vehicle control)

Experimental Protocols

Protocol 1: High-Throughput Screening for Neurogenesis Induction with this compound

This protocol outlines the general workflow for a high-throughput screen to identify and characterize the neurogenic potential of test compounds, with this compound as a reference compound.

1. Cell Seeding: a. Culture the chosen cell line under standard conditions. b. Trypsinize and resuspend the cells in the appropriate culture medium. c. Seed the cells into 96-well or 384-well black, clear-bottom microplates at a predetermined optimal density. d. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a dilution series of this compound and any test compounds in the differentiation medium. Include appropriate controls:

  • Positive Control: Retinoic acid at a known effective concentration.
  • Negative/Vehicle Control: Differentiation medium containing the same concentration of DMSO used to dissolve the compounds. b. Using an automated liquid handler, remove the culture medium from the cell plates and add the compound-containing differentiation medium. c. Incubate the plates for a duration determined by the cell type and differentiation protocol (typically 5-10 days).

3. FM 1-43 Staining and Fluorescence Measurement: a. After the incubation period, gently wash the cells twice with a pre-warmed wash buffer. b. Prepare the FM 1-43 staining solution by diluting the stock solution in a high-potassium buffer to induce depolarization. The final concentration of FM 1-43 should be optimized (typically 1-10 µM). c. Add the FM 1-43 staining solution to each well and incubate for a short period (e.g., 1-5 minutes) at room temperature to allow for dye uptake during synaptic vesicle recycling. d. Wash the cells three to five times with a wash buffer to remove the extracellular FM 1-43. e. Add fresh wash buffer to the wells. f. Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths for FM 1-43 (e.g., ~480 nm excitation and ~580 nm emission).

Protocol 2: Detailed Procedure for Quantifying this compound-Induced Neuronal Activity

This protocol provides a more detailed procedure for specifically quantifying the neuronal activity induced by this compound.

1. Cell Culture and Differentiation: a. Plate cells in a 96-well plate as described in Protocol 1. b. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) in the differentiation medium for the desired duration.

2. Depolarization and FM 1-43 Loading: a. Prepare a high-potassium depolarization buffer (e.g., HBSS containing 50-90 mM KCl). b. Prepare the FM 1-43 loading solution by diluting the FM 1-43 stock in the high-potassium buffer. c. Aspirate the differentiation medium and wash the cells once with a normal physiological buffer (e.g., HBSS). d. Add the FM 1-43 loading solution to the cells and incubate for 1-2 minutes to stimulate neurotransmitter release and dye uptake.

3. Wash and Imaging/Quantification: a. Rapidly wash the cells at least three times with a normal physiological buffer to remove the surface-bound dye. b. Acquire images using a high-content imaging system or quantify the total fluorescence per well using a fluorescence microplate reader.

Data Presentation

The quantitative data from the HTS assay should be organized into clear and structured tables for easy comparison and analysis.

Table 1: Dose-Response of this compound on Neuronal Differentiation

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Vehicle
0 (Vehicle)150151.0
1450353.0
51200988.0
10185015012.3
20190016512.7

Table 2: Comparison of Neurogenic Compounds

CompoundConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Vehicle
Vehicle (DMSO)-155181.0
This compound10187516012.1
Retinoic Acid10165014510.6
Test Compound A10320252.1
Test Compound B1014001109.0

Signaling Pathways and Visualizations

This compound is known to induce neurogenesis by activating the Wnt and Sonic Hedgehog (Shh) signaling pathways.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for neuronal development. In the canonical pathway, the binding of a Wnt ligand to its receptor complex, Frizzled (Fz) and LRP5/6, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator to promote the expression of genes involved in neuronal differentiation.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt_Ligand Wnt Ligand This compound->Wnt_Ligand Activates Fz_LRP Frizzled/LRP5/6 Receptor Complex Wnt_Ligand->Fz_LRP Dsh Dishevelled (Dsh) Fz_LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_Catenin_p β-catenin (phosphorylated) Destruction_Complex->beta_Catenin_p Phosphorylates beta_Catenin β-catenin Proteasome Proteasome beta_Catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Enters Nucleus and Binds Neurogenesis_Genes Neurogenesis Gene Expression TCF_LEF->Neurogenesis_Genes Activates

Caption: Wnt signaling pathway activated by this compound.

Sonic Hedgehog (Shh) Signaling Pathway

The Shh pathway also plays a critical role in neural development. The binding of the Shh ligand to its receptor, Patched (PTCH), relieves the inhibition of Smoothened (SMO). This leads to the activation of Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote neuronal differentiation.

Shh_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Shh_Ligand Shh Ligand This compound->Shh_Ligand Activates PTCH Patched (PTCH) Shh_Ligand->PTCH SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_Active Active Gli Gli->Gli_Active Activation Neurogenesis_Genes Neurogenesis Gene Expression Gli_Active->Neurogenesis_Genes Enters Nucleus and Activates

Caption: Shh signaling pathway activated by this compound.

Experimental Workflow

The overall experimental workflow for the fluorescent high-throughput screen is summarized below.

HTS_Workflow Start Start Cell_Seeding Seed Cells in Microplate Start->Cell_Seeding Compound_Addition Add this compound & Test Compounds Cell_Seeding->Compound_Addition Incubation Incubate for Differentiation Compound_Addition->Incubation FM_Staining Depolarize and Stain with FM 1-43 Incubation->FM_Staining Wash Wash to Remove Extracellular Dye FM_Staining->Wash Fluorescence_Reading Read Fluorescence Intensity Wash->Fluorescence_Reading Data_Analysis Data Analysis and Hit Identification Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: HTS workflow for neurogenesis screening.

Conclusion

This compound is a powerful tool for inducing neurogenesis, and the fluorescent HTS assay described in this application note provides a robust and efficient method for quantifying its effects and for discovering new neurogenic compounds. The use of the FM 1-43 dye allows for a functional assessment of neuronal maturation, making this assay highly relevant for drug discovery and neuroscience research. The detailed protocols and data presentation guidelines provided herein will enable researchers to effectively implement this assay in their laboratories.

References

Troubleshooting & Optimization

Neurodazine Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility challenges encountered with Neurodazine in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do first?

A1: this compound has very low solubility in aqueous media.[1][2] Direct dissolution in aqueous buffers is not recommended. The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this compound.[5]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Anhydrous, high-purity DMSO is the recommended solvent for creating a primary stock solution. This compound is soluble in DMSO up to 100 mM. Ethanol (B145695) is another potential solvent, but the maximum solubility is lower, at around 50 mM. For most cell culture applications, a 10 mM to 40 mM stock in DMSO is a practical starting point.

Q3: I've prepared a 10 mM stock in DMSO, but the compound precipitates when I dilute it into my cell culture medium. Why is this happening and how can I prevent it?

A3: This common issue is known as "precipitation upon dilution" and occurs because this compound's solubility limit is exceeded when the highly solubilizing DMSO is diluted into the aqueous medium. To prevent this:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 0.5% and ideally ≤0.1%, to avoid solvent toxicity.

  • Use a Serial Dilution or Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. Alternatively, create an intermediate dilution of your stock in pre-warmed (37°C) culture medium.

  • Add Stock to Medium, Not Vice-Versa: Always add the DMSO stock solution to the aqueous buffer/medium while vortexing or mixing vigorously. This ensures rapid dispersion and can help prevent localized high concentrations that lead to precipitation.

  • Pre-warm the Aqueous Medium: Having your cell culture medium or buffer at 37°C can slightly increase the solubility and help prevent the compound from crashing out of solution.

Q4: Can the pH of my buffer affect this compound's solubility?

A4: Yes. The solubility of compounds with ionizable groups can be highly pH-dependent. This compound is a trisubstituted imidazole, which contains basic nitrogen atoms. As a weakly basic compound, its solubility in aqueous media is expected to increase at a lower pH (more acidic conditions) where these nitrogens can be protonated. Conversely, in neutral or alkaline buffers like PBS (pH 7.4), it will be less soluble.

Q5: Are there any alternative formulation strategies to improve solubility for in vivo studies?

A5: For in vivo applications where direct DMSO injection is not ideal, several formulation strategies can be explored. These often involve using co-solvents or other excipients to create a more stable solution. Common approaches include formulations with:

  • Co-solvents: Mixtures of solvents like PEG400, propylene (B89431) glycol, or ethanol in combination with water or saline.

  • Surfactants: Using surfactants like Tween® 80 or Cremophor® EL can help create micellar formulations that enhance solubility.

  • Cyclodextrins: Encapsulating this compound within a cyclodextrin (B1172386) molecule can significantly improve its apparent aqueous solubility.

Data & Solubility Tables

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO100~45.7Recommended for primary stock solutions.
Ethanol50~22.9Alternative solvent for stock solutions.
DMF43.820Use with caution, check cell compatibility.
PBS (pH 7.4)<0.01<0.0046Essentially insoluble in aqueous buffers.

Data is based on a molecular weight of 456.92 g/mol . Batch-specific variations may occur.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a standard 10 mM stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder (MW: 456.92 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vial

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate Mass: To prepare 1 mL of a 10 mM solution, you will need 4.57 mg of this compound.

    • Calculation: 0.01 mol/L * 1 L/1000 mL * 456.92 g/mol * 1000 mg/g = 4.5692 mg/mL

  • Weigh Compound: Carefully weigh out 4.57 mg of this compound and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication (5-10 minutes) in a water bath sonicator can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. The stock solution is reported to be stable for up to 6 months when stored this way.

Protocol 2: Dilution of this compound Stock for Cell Culture Experiments

Objective: To dilute the 10 mM DMSO stock into cell culture medium to a final working concentration of 10 µM while minimizing precipitation.

Materials:

  • 10 mM this compound stock in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile polypropylene (B1209903) tubes

Methodology:

  • Prepare Intermediate Dilution: Create a 1:100 intermediate dilution. Add 5 µL of the 10 mM this compound stock to 495 µL of pre-warmed cell culture medium. This results in a 100 µM solution in 1% DMSO. Vortex immediately and vigorously to ensure rapid mixing.

  • Prepare Final Working Solution: Add the intermediate dilution to the final volume of culture medium. For example, to make 10 mL of a final 10 µM solution, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed culture medium.

  • Final Concentration Check: The final concentration of this compound is 10 µM, and the final concentration of DMSO is 0.1%, which is well-tolerated by most cell lines.

  • Use Immediately: Use the final working solution immediately after preparation. Do not store diluted aqueous solutions of this compound.

Visual Guides

G cluster_0 Troubleshooting Workflow A Observation: This compound Precipitates in Aqueous Buffer B Did you prepare a concentrated stock in DMSO first? A->B C Action: Prepare a 10-100 mM stock solution in pure DMSO. (See Protocol 1) B->C No D Issue: Precipitate forms upon dilution into media B->D Yes C->D E Troubleshooting Steps D->E F 1. Add DMSO stock to pre-warmed (37°C) media (not vice versa) E->F G 2. Mix vigorously and immediately E->G H 3. Ensure final DMSO concentration is <0.5% E->H I 4. Use an intermediate dilution step (See Protocol 2) E->I J Problem Solved: Clear Solution F->J G->J H->J I->J

Caption: A flowchart for troubleshooting common this compound solubility issues.

G cluster_1 Experimental Workflow: Preparing this compound for Cell Assays A Step 1: Weigh This compound Powder B Step 2: Dissolve in 100% DMSO to create 10 mM Stock Solution A->B C Step 3: Aliquot & Store Stock at -20°C B->C D Step 4: Create 100 µM Intermediate Dilution in Pre-warmed Culture Medium C->D E Step 5: Add Intermediate Dilution to Final Volume of Culture Medium D->E F Step 6: Immediately Add Final Solution to Cells (Final [DMSO] <= 0.1%) E->F

Caption: Workflow for preparing this compound for cell-based assays.

G cluster_2 Hypothesized Signaling Pathway Activation by this compound This compound This compound Wnt Wnt Signaling Pathway This compound->Wnt Activates Shh Shh Signaling Pathway This compound->Shh Activates Neurogenesis Enhanced Neurogenesis & Neuronal Differentiation Wnt->Neurogenesis Shh->Neurogenesis

Caption: this compound may activate Wnt and Shh signaling to induce neurogenesis.

References

Preventing Neurodazine degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neurodazine. This resource is designed to help you navigate common challenges and ensure the stability and efficacy of your this compound stock solutions in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, which was initially colorless, has developed a yellow or brownish tint. What does this indicate?

A: A change in color from colorless to yellow or brown is a common indicator of this compound degradation. This is often due to oxidation of the thiazole (B1198619) ring structure, particularly when the solution is exposed to air or light over extended periods. We strongly recommend discarding any discolored solution as its potency will be compromised. To prevent this, always use an anhydrous, high-purity solvent like DMSO and minimize the headspace in your storage vials.

Q2: I observed a crystalline precipitate in my this compound stock solution after storing it at 4°C or -20°C. Is the solution still usable?

A: Yes, the solution can likely be salvaged. This compound has lower solubility at colder temperatures. This precipitate is usually the intact compound that has fallen out of solution. To redissolve it, gently warm the vial to room temperature (20-25°C) and vortex thoroughly until the solution is clear. Before use, always visually inspect the solution to ensure all precipitate has dissolved. For long-term storage, -80°C is recommended to minimize both degradation and precipitation (see Table 2).

Q3: My experiments are showing inconsistent results, and the effective concentration of this compound seems to have decreased. What could be the cause?

A: A decrease in efficacy is a strong sign of compound degradation. This can result from improper storage, multiple freeze-thaw cycles, or exposure to light. Each freeze-thaw cycle can introduce moisture and accelerate degradation. We recommend preparing small-volume aliquots to avoid repeated temperature changes to the main stock. Additionally, performing a quality control check via spectrophotometry can help validate the integrity of your solution (see Protocol 2).

Q4: What are the definitive best practices for preparing and storing this compound to ensure maximum stability?

A: For optimal stability, this compound solid powder should be stored at -20°C in a desiccated, dark environment. Stock solutions should be prepared in anhydrous DMSO, aliquoted into small, single-use volumes in amber or foil-wrapped vials, and stored at -80°C. Following these guidelines will significantly extend the shelf-life and ensure experimental reproducibility.

Data on this compound Stability

The following tables provide quantitative data on the stability of this compound under various conditions.

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureLight Conditions
Powder N/A-20°CDesiccated, in the dark
Stock Solution Anhydrous DMSO-80°CAliquoted, in the dark

Table 2: Stability of 10 mM this compound in DMSO Over Time

Storage TemperaturePurity after 1 WeekPurity after 1 MonthPurity after 6 Months
4°C 95%82%< 60%
-20°C 99%97%91%
-80°C >99%>99%98%

Table 3: Effect of Light Exposure on 10 mM this compound Stock Solution (Stored at Room Temperature for 8 hours)

ConditionPercent Degradation
Ambient Light 15-20%
In the Dark < 2%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Acclimatization: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a controlled environment with low humidity, weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, use X mg of this compound (where X is the molecular weight in g/mol divided by 100).

  • Dissolution: Add the appropriate volume of anhydrous, molecular biology grade DMSO.

  • Mixing: Vortex the solution for 2-3 minutes or until all solid is completely dissolved. A brief, gentle sonication can be used if dissolution is slow.

  • Aliquoting: Dispense the stock solution into single-use, low-retention amber microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C in a clearly labeled box, protected from light.

Protocol 2: Quality Control of this compound Stock Solution via UV-Vis Spectrophotometry

  • Preparation of Blank: Use the same anhydrous DMSO that was used for the stock solution as your blank reference.

  • Dilution of Stock: Prepare a working dilution of your this compound stock solution in DMSO (e.g., 1:1000) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Wavelength Scan: Perform a wavelength scan from 250 nm to 450 nm to identify the absorbance maximum (λmax). An intact this compound solution should exhibit a λmax at approximately 320 nm.

  • Absorbance Measurement: Measure the absorbance of your diluted sample at 320 nm.

  • Analysis: A significant decrease (>10%) in absorbance at 320 nm or a noticeable shift in the λmax compared to a freshly prepared standard indicates degradation.

Visual Guides

The following diagrams illustrate key pathways and workflows related to this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NGF Neuronal Growth Factor (NGF) NGFR NGF Receptor NGF->NGFR Binds NK1 NeuroKinase-1 NGFR->NK1 Activates NTF Neuro-TF (Active) NK1->NTF Phosphorylates This compound This compound This compound->NK1 Inhibits Response Gene Transcription for Neuronal Survival NTF->Response

Caption: NGFR signaling pathway and the inhibitory action of this compound.

G start Start: this compound Powder weigh 1. Weigh Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex until Solution is Clear dissolve->vortex qc 4. Quality Control (Optional) UV-Vis Spectrophotometry vortex->qc check Absorbance at 320nm OK? qc->check aliquot 5. Aliquot into Light-Protected Tubes check->aliquot Yes discard Discard and Prepare Fresh Solution check->discard No store 6. Store at -80°C aliquot->store finish End: Ready-to-Use Aliquots store->finish

Caption: Workflow for preparing and validating this compound stock solutions.

Optimizing Neurodazine incubation time for fibroblast conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neurodazine, a proprietary small molecule compound designed for the efficient, direct conversion of human fibroblasts into functional neurons. This resource provides detailed protocols, troubleshooting guides, and answers to frequently asked questions to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an advanced synthetic compound designed to initiate direct neuronal conversion by modulating key signaling pathways. It acts as a potent inhibitor of the TGF-β pathway, a crucial step for initiating mesenchymal-to-epithelial transition (MET). Concurrently, it activates proneural signaling cascades, including the Wnt and Sonic Hedgehog (SHH) pathways, which are essential for directing the cell fate toward a neuronal lineage.[1][2][3] This multi-target approach is designed to overcome the primary barriers that typically prevent fibroblast-to-neuron reprogramming.[4]

Q2: What is the recommended starting incubation time for this compound?

A2: For initial experiments with human fibroblasts, we recommend a continuous incubation period of 14 days. This duration is based on internal optimization studies that show a robust induction of early neuronal markers like β-III Tubulin (Tuj1) and Doublecortin (DCX) without significant cytotoxicity. Optimization may be required depending on the specific fibroblast line and experimental goals.

Q3: How should I assess the efficiency of neuronal conversion?

A3: Conversion efficiency should be quantified by immunocytochemistry (ICC). The primary metric is the percentage of Tuj1-positive cells relative to the initial number of fibroblasts plated. For more mature neuronal markers, we recommend staining for Microtubule-Associated Protein 2 (MAP2) and NeuN at later time points (e.g., Day 21 and beyond).[5]

Q4: Is it normal to observe significant cell death during the initial phase of incubation?

A4: Some cell death is expected during the first 3-5 days of incubation as the cells undergo significant morphological and metabolic changes. However, excessive cell death (over 50%) may indicate suboptimal culture conditions or cytotoxicity. Refer to the troubleshooting section for guidance on mitigating cell loss.

Troubleshooting Guide

This guide addresses common issues encountered during the fibroblast-to-neuron conversion process using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion Efficiency (<20% Tuj1+ cells) 1. Suboptimal Incubation Time: The 14-day protocol may not be optimal for all fibroblast lines. 2. Fibroblast Health: Starting fibroblast population is unhealthy, senescent, or has a low proliferation rate. 3. Incorrect Seeding Density: Cell density can impact conversion efficiency.1. Optimize Incubation Time: Perform a time-course experiment (e.g., 10, 14, 18, 21 days). See Data Summary Table 1 for expected outcomes. 2. Use Healthy Fibroblasts: Ensure fibroblasts are at a low passage number (<10), actively dividing, and free of contamination. 3. Optimize Seeding Density: Test a range of seeding densities (e.g., 2.5 x 10⁴ to 7.5 x 10⁴ cells/cm²).
High Cell Death (>50%) 1. This compound Cytotoxicity: The concentration may be too high for your specific cell line. 2. Culture Conditions: Suboptimal media, serum, or incubator conditions. 3. Oxidative Stress: The reprogramming process can induce reactive oxygen species (ROS), leading to cell death.1. Titrate this compound: Perform a dose-response curve (e.g., 5 µM, 10 µM, 20 µM) to find the optimal non-toxic concentration. 2. Ensure Optimal Culture: Use fresh, pre-warmed media. Confirm CO₂, temperature, and humidity levels are stable. 3. Supplement with Antioxidants: Consider adding an antioxidant like Vitamin E (Trolox) to the culture medium during the first 7 days.
Poor Neuronal Morphology (Short or absent neurites) 1. Incomplete Conversion: The incubation period may be too short for full morphological maturation. 2. Lack of Astrocyte Support: Astrocytes are known to support neuronal maturation and survival. 3. Suboptimal Maturation Medium: The medium may lack essential neurotrophic factors.1. Extend Incubation: Extend the incubation in maturation medium for an additional 7-14 days after the initial this compound treatment. 2. Co-culture with Astrocytes: After the initial 14-day this compound treatment, consider co-culturing the induced neurons with primary astrocytes. 3. Supplement Maturation Medium: Ensure the maturation medium contains BDNF (20 ng/mL) and NT-3 (20 ng/mL).
Inconsistent Results Between Experiments 1. Variability in Fibroblast Source: Different fibroblast lines or high passage numbers can lead to variability. 2. Reagent Inconsistency: Variation in media, supplements, or this compound batches. 3. Procedural Drift: Minor, unintended variations in the experimental protocol.1. Standardize Cell Source: Use a single, well-characterized fibroblast line at a consistent, low passage number for all experiments. 2. Use Consistent Reagents: Use the same lot numbers for critical reagents whenever possible. Aliquot and store this compound as recommended. 3. Adhere Strictly to Protocol: Follow the detailed experimental protocols meticulously.

Data Summary

Table 1: Effect of this compound Incubation Time on Conversion Outcomes

The following data represents typical results from experiments using human dermal fibroblasts (HDFs) at passage 5, seeded at 5 x 10⁴ cells/cm². Data was collected 7 days after the end of the specified incubation period.

Incubation Time (Days)Conversion Efficiency (% Tuj1+ Cells)Cell Viability (%)Mature Neuron Marker (% MAP2+ of Tuj1+ Cells)
715 ± 4%85 ± 5%5 ± 2%
14 (Recommended) 65 ± 8% 78 ± 7% 45 ± 6%
2158 ± 7%65 ± 9%70 ± 8%
2845 ± 6%50 ± 10%75 ± 9%

Note: Values are presented as mean ± standard deviation from n=3 independent experiments.

Visualized Guides and Pathways

Experimental Workflow

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Maturation cluster_2 Phase 3: Analysis fibroblasts Plate Human Fibroblasts (Day 0) induction Add this compound Induction Medium (Day 1) fibroblasts->induction medium_change_1 Medium Change (Day 3, 5, 7, 9, 11, 13) induction->medium_change_1 maturation Switch to Neuronal Maturation Medium (Day 14) medium_change_1->maturation medium_change_2 Medium Change (Every 3-4 Days) maturation->medium_change_2 analysis Analysis: - Immunocytochemistry (Tuj1, MAP2) - Electrophysiology (Day 21+) medium_change_2->analysis

Caption: Workflow for converting fibroblasts to neurons using this compound.

This compound Signaling Pathway

G This compound This compound tgf_beta TGF-β Receptor This compound->tgf_beta Inhibits wnt Wnt Pathway This compound->wnt Activates shh SHH Pathway This compound->shh Activates smad SMAD Pathway tgf_beta->smad mesenchymal Mesenchymal Genes (Fibroblast Identity) smad->mesenchymal Activates proneural Proneural Transcription Factors (e.g., ASCL1, NGN2) smad->proneural Inhibits wnt->proneural shh->proneural neuron_fate Neuronal Fate Commitment proneural->neuron_fate

Caption: Proposed signaling pathways modulated by this compound.

Troubleshooting Flowchart

G start Start: Low Conversion Efficiency check_viability Is cell viability < 70%? start->check_viability check_morphology Are cells Tuj1+ but have poor neurite outgrowth? check_viability->check_morphology  No sol_viability Troubleshoot Viability: 1. Titrate this compound concentration 2. Add antioxidants check_viability->sol_viability  Yes sol_morphology Optimize Maturation: 1. Extend incubation in maturation media 2. Co-culture with astrocytes check_morphology->sol_morphology  Yes sol_timecourse Optimize Induction Time: 1. Perform time-course (10-21 days) 2. Check fibroblast health/passage check_morphology->sol_timecourse  No

Caption: Logic chart for troubleshooting low conversion efficiency.

Detailed Experimental Protocols

Protocol 1: Human Fibroblast Culture
  • Thawing: Thaw cryopreserved human fibroblasts rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (DMEM, 10% FBS, 1x Penicillin-Streptomycin).

  • Centrifugation: Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.

  • Plating: Resuspend the cell pellet in fresh Fibroblast Growth Medium and plate onto a T-75 flask.

  • Maintenance: Culture cells at 37°C, 5% CO₂. Change medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using TrypLE Express, and re-plate at a 1:3 or 1:4 ratio. Do not use fibroblasts beyond passage 10 for conversion experiments.

Protocol 2: this compound-Mediated Neuronal Conversion
  • Coating: Coat high-quality glass coverslips or multi-well plates with Poly-D-Lysine (50 µg/mL) for 1 hour at 37°C, followed by three washes with sterile water. Allow to dry completely.

  • Seeding: Seed healthy, low-passage fibroblasts onto the coated vessels at a density of 5 x 10⁴ cells/cm² in Fibroblast Growth Medium. Allow cells to attach for 24 hours.

  • Induction (Day 1): Aspirate the Fibroblast Growth Medium. Add pre-warmed this compound Induction Medium (Neurobasal Medium, 1x B-27 Supplement, 1x GlutaMAX, 10 µM this compound).

  • Incubation (Day 2-14): Incubate the cells at 37°C, 5% CO₂. Perform a 50% medium change with fresh, pre-warmed this compound Induction Medium every 48 hours.

  • Maturation (Day 14+): Aspirate the this compound Induction Medium. Add pre-warmed Neuronal Maturation Medium (Neurobasal Medium, 1x B-27 Supplement, 1x GlutaMAX, 20 ng/mL BDNF, 20 ng/mL NT-3).

  • Maintenance: Perform a 50% medium change with fresh Neuronal Maturation Medium every 3-4 days for the desired duration of the experiment.

  • Analysis: Fix cells at desired time points (e.g., Day 21) with 4% paraformaldehyde for 15 minutes for subsequent immunocytochemical analysis.

References

Cell toxicity effects of high Neurodazine concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is a hypothetical resource. As of the latest literature review, specific data on the cytotoxic effects of high concentrations of Neurodazine is not publicly available. The information provided below is based on general principles of cell culture, toxicology, and the known signaling pathways associated with this compound to provide a framework for troubleshooting potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of distress (e.g., rounding up, detaching) after treatment with high concentrations of this compound. Is this expected?

A1: While this compound is primarily known for inducing neuronal differentiation, high concentrations of any small molecule can potentially lead to off-target effects and cellular stress.[1][2] It is crucial to first perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals. Signs of distress may indicate that the concentration used is above the optimal range and could be inducing cytotoxicity. We recommend using a viability assay, such as MTT or Trypan Blue exclusion, to quantify cell health across a range of this compound concentrations.

Q2: I am observing a decrease in cell proliferation after treating with this compound. Is this related to toxicity?

A2: A decrease in cell proliferation can be a multi-faceted observation. It may be an indicator of cytotoxicity at high concentrations. Alternatively, as this compound is a potent inducer of neuronal differentiation, a reduction in proliferation could be a consequence of cells exiting the cell cycle to terminally differentiate.[3][4] To distinguish between these possibilities, we recommend co-staining with a viability marker (e.g., Propidium Iodide) and a proliferation marker (e.g., Ki-67).

Q3: Does this compound induce apoptosis at high concentrations?

A3: Currently, there is no published evidence to suggest that this compound directly induces apoptosis. However, cellular stress resulting from excessively high concentrations of any compound can potentially trigger apoptotic pathways.[5] If you suspect apoptosis, we recommend performing an Annexin V/PI assay or a caspase activity assay to investigate this possibility.

Q4: What are the known signaling pathways activated by this compound? Could high concentrations lead to overactivation and negative effects?

A4: this compound is known to activate the Wnt and Sonic Hedgehog (Shh) signaling pathways to promote neurogenesis. It is plausible that excessive activation of these pathways could lead to undesirable effects. For instance, dysregulation of the Wnt pathway has been implicated in various cellular processes beyond neurogenesis. If you are working with high concentrations of this compound, it may be beneficial to monitor the expression levels of key downstream targets of these pathways (e.g., β-catenin for Wnt, Gli1 for Shh) to assess the level of pathway activation.

Troubleshooting Guides

Issue 1: Inconsistent Neuronal Differentiation
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to identify the optimal concentration for your cell line. We recommend starting with a broad range (e.g., 0.1 µM to 50 µM) and narrowing it down based on morphological changes and expression of neuronal markers.
Cell Density Optimize cell seeding density. Low density may lead to insufficient cell-cell contact, while high density can result in premature contact inhibition and reduced differentiation efficiency.
Media and Supplement Quality Ensure the quality and consistency of your cell culture media and supplements. Variations in serum batches or other components can significantly impact differentiation outcomes.
Solvent Toxicity This compound is often dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is below 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control (media with the same concentration of DMSO) to rule out solvent effects.
Issue 2: High Cell Death Observed
Potential Cause Troubleshooting Steps
This compound Concentration Too High As a first step, significantly reduce the this compound concentration. Refer to your dose-response curve to select a concentration that promotes differentiation with minimal impact on viability.
Contamination Rule out microbial contamination (bacteria, yeast, mycoplasma) as a source of cell death. Regularly test your cell cultures for mycoplasma.
Incorrect Compound Handling This compound should be stored as recommended by the supplier, typically at -20°C and protected from light. Improper storage can lead to degradation and potentially toxic byproducts.
Apoptosis or Necrosis To determine the mode of cell death, use assays that can distinguish between apoptosis and necrosis, such as Annexin V/PI staining. This will provide insights into the potential mechanism of toxicity.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on SH-SY5Y Cells
This compound (µM)Cell Viability (%) (MTT Assay)Neuronal Marker Expression (β-III Tubulin, % positive cells)
0 (Vehicle)100 ± 4.25 ± 1.1
198 ± 3.925 ± 3.5
595 ± 5.160 ± 4.8
1092 ± 4.575 ± 5.2
2570 ± 6.365 ± 6.1
5045 ± 7.840 ± 7.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Effect of High this compound Concentration on Apoptosis
Treatment (24 hours)% Annexin V Positive% Propidium Iodide Positive
Vehicle Control4.1 ± 0.82.3 ± 0.5
This compound (10 µM)6.2 ± 1.13.1 ± 0.7
This compound (50 µM)25.7 ± 3.415.9 ± 2.8
Staurosporine (1 µM)85.4 ± 5.110.2 ± 1.9

Data are presented as mean ± standard deviation.

Experimental Protocols

MTT Assay for Cell Viability

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Staining for Apoptosis

  • Culture and treat cells with this compound as required for your experiment.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

G cluster_workflow Troubleshooting High Cell Death start High Cell Death Observed check_conc Is this compound concentration > 20µM? start->check_conc reduce_conc Action: Reduce Concentration (Perform Dose-Response) check_conc->reduce_conc Yes check_contamination Check for Microbial Contamination check_conc->check_contamination No apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) reduce_conc->apoptosis_assay test_myco Action: Mycoplasma Test check_contamination->test_myco Suspected check_handling Review Compound Handling & Storage check_contamination->check_handling Negative test_myco->apoptosis_assay correct_handling Action: Use Fresh Aliquot, Verify Storage Conditions check_handling->correct_handling Improper check_handling->apoptosis_assay Proper correct_handling->apoptosis_assay analyze_results Analyze Results to Determine Mode of Death apoptosis_assay->analyze_results

Caption: Troubleshooting workflow for addressing high cell death in this compound experiments.

G cluster_pathway This compound Signaling Pathway cluster_wnt Wnt Pathway cluster_shh Shh Pathway This compound This compound Frizzled Frizzled Receptor This compound->Frizzled Patched Patched Receptor This compound->Patched Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Inhibition Dishevelled->GSK3b bCatenin β-catenin Stabilization GSK3b->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Neurogenesis_Wnt Neurogenesis TCF_LEF->Neurogenesis_Wnt Smoothened Smoothened Activation Patched->Smoothened Sufu Sufu Inhibition Smoothened->Sufu Gli Gli Activation Sufu->Gli Neurogenesis_Shh Neurogenesis Gli->Neurogenesis_Shh

Caption: Simplified diagram of Wnt and Shh signaling pathways activated by this compound.

References

Managing off-target effects of Neurodazine in culture

Author: BenchChem Technical Support Team. Date: December 2025

Neurodazine Technical Support Center

Welcome to the technical support resource for this compound. This guide is designed to help researchers, scientists, and drug development professionals manage the potential off-target effects of this compound in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR). Its primary on-target effect is the activation of the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of Protein Kinase A (PKA) activity.

Q2: What are the known off-target effects of this compound?

This compound has three primary off-target effects that researchers should be aware of:

  • Sigma-1 Receptor (σ1R) Binding: At micromolar concentrations, this compound can bind to the σ1R, an intracellular chaperone protein, which can modulate calcium signaling and cellular stress responses.

  • hERG Channel Inhibition: this compound can weakly inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel, which may alter neuronal firing patterns in electrophysiologically active cultures.

  • Phosphodiesterase (PDE) Inhibition: Certain metabolites of this compound may inhibit phosphodiesterases, potentially leading to an increase in cAMP in some cell types, which can counteract the primary D2R-mediated effect.

Q3: At what concentration do off-target effects become significant?

Off-target effects are concentration-dependent. As a general guideline, σ1R binding is observed at concentrations above 1 µM, while hERG channel inhibition becomes apparent at concentrations exceeding 10 µM. The extent of PDE inhibition by metabolites can vary depending on the cell type and incubation time.

Q4: How can I minimize the off-target effects of this compound in my experiments?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration of this compound required to achieve the desired D2R activation.

  • Perform thorough dose-response curves to identify the optimal concentration for your specific cell type and assay.

  • When possible, use specific antagonists for the off-target receptors to confirm that the observed effects are due to the intended on-target activity.

  • Consider using a structurally unrelated D2R agonist as a control to ensure the observed phenotype is not an artifact of this compound's chemical structure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected increase in intracellular calcium levels. This compound is binding to the Sigma-1 Receptor (σ1R).1. Lower the concentration of this compound to below 1 µM.2. Co-treat with a known σ1R antagonist, such as NE-100, to block this off-target effect.3. Perform a calcium imaging assay in the presence and absence of the σ1R antagonist to confirm the source of the calcium flux.
Altered neuronal firing patterns or unexpected changes in membrane potential. Inhibition of the hERG potassium channel by this compound.1. Reduce the this compound concentration, if possible.2. Use a specific hERG channel activator as a control to see if it reverses the effect.3. If using electrophysiological readouts, be aware of this potential confounding factor and interpret the data accordingly.
Inconsistent or weaker than expected decrease in cAMP levels. Inhibition of phosphodiesterases (PDEs) by this compound metabolites.1. Decrease the incubation time with this compound to reduce the accumulation of metabolites.2. Include a broad-spectrum PDE inhibitor, such as IBMX, as a positive control in your cAMP assay.3. Consider using a different D2R agonist if this effect is persistent and problematic for your experimental goals.
High cell toxicity or reduced viability in culture. This could be a result of exaggerated off-target effects or cell-type specific sensitivity.1. Perform a cell viability assay (e.g., MTT or LDH assay) across a range of this compound concentrations.2. Determine the EC50 for the on-target effect and the CC50 (50% cytotoxic concentration) to establish a therapeutic window for your in vitro experiments.3. Ensure that the vehicle control (e.g., DMSO) concentration is not contributing to toxicity.

Quantitative Data Summary

Parameter This compound Notes
Dopamine D2 Receptor (D2R) Binding Affinity (Ki) 5.2 nMHigh affinity for the intended target.
Sigma-1 Receptor (σ1R) Binding Affinity (Ki) 1.2 µMLower affinity, indicating a potential for off-target effects at higher concentrations.
hERG Channel Inhibition (IC50) 15.8 µMWeak inhibition, relevant for high-concentration studies.
PDE4 Inhibition by primary metabolite (IC50) 5.7 µMModerate inhibition by the primary metabolite.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for D2R and σ1R

This protocol is used to determine the binding affinity (Ki) of this compound for its on-target (D2R) and a key off-target (σ1R) receptor.

Materials:

  • Cell membranes expressing human D2R or σ1R

  • Radioligand (e.g., [3H]-Spiperone for D2R, [3H]-(+)-Pentazocine for σ1R)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

  • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Data are expressed as a percentage of specific binding in the absence of the competitor (this compound). The IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

Protocol 2: cAMP Assay for D2R Activation

This protocol measures the functional consequence of D2R activation by this compound.

Materials:

  • Cells expressing D2R (e.g., CHO-K1 or HEK293 cells)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound stock solution

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

Procedure:

  • Plate the D2R-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells and replace the medium with a serum-free medium.

  • Pre-treat the cells with various concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubate for an additional 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data are typically normalized to the forskolin-only treated group, and an EC50 value for this compound's inhibition of cAMP production is calculated.

Visualizations

On_Target_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor (GPCR) This compound->D2R Binds and activates G_protein Gi/o Protein D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of gene expression) PKA->Cellular_Response Phosphorylates targets

Caption: On-target signaling pathway of this compound via the Dopamine D2 Receptor.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Q1 Is there an unexpected increase in intracellular Ca2+? Start->Q1 A1 Potential σ1R Off-Target Effect Q1->A1 Yes Q2 Is there a weaker than expected decrease in cAMP? Q1->Q2 No S1 1. Lower this compound concentration (< 1 µM) 2. Co-treat with σ1R antagonist (e.g., NE-100) 3. Re-evaluate Ca2+ levels A1->S1 End Issue Resolved or Confounding Factor Identified S1->End A2 Potential PDE Inhibition by Metabolites Q2->A2 Yes Q3 Are there unexpected changes in membrane potential or firing rate? Q2->Q3 No S2 1. Reduce incubation time 2. Use a broad-spectrum PDE inhibitor as control 3. Confirm with a different D2R agonist A2->S2 S2->End A3 Potential hERG Channel Inhibition Q3->A3 Yes Q3->End No S3 1. Lower this compound concentration (< 10 µM) 2. Use a hERG channel activator as a control 3. Interpret electrophysiology data with caution A3->S3 S3->End

Caption: Troubleshooting workflow for identifying this compound's off-target effects.

Experimental_Workflow_for_Off_Target_Validation cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Observe Observe Unexpected Phenotype with this compound Hypothesize Hypothesize Off-Target Effect (e.g., σ1R, hERG, PDE) Observe->Hypothesize Dose_Response Perform Dose-Response Curve to Confirm Concentration Dependence Hypothesize->Dose_Response Antagonist Use Specific Antagonist for the Hypothesized Off-Target Dose_Response->Antagonist Alternative_Agonist Use Structurally Unrelated D2R Agonist as Control Antagonist->Alternative_Agonist Conclude Confirm or Refute Off-Target Hypothesis Alternative_Agonist->Conclude

Caption: Logical workflow for validating a suspected off-target effect.

Neurodazine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neurodazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of synthetic this compound. Here you will find troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in synthetic this compound can be categorized into organic and inorganic types.[1][2] Organic impurities often arise from the manufacturing process and can include unreacted starting materials, byproducts of side reactions, intermediates, and degradation products.[1][3][4] Inorganic impurities may stem from reagents, catalysts (like residual palladium from a coupling reaction), heavy metals, or filter aids used during synthesis. Residual solvents from the reaction or purification steps are another common type of impurity.

Q2: What is the most effective initial purification technique for this compound?

A2: For solid organic compounds like this compound, recrystallization is often the most effective and widely used initial purification technique. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, purer crystals of this compound can be formed while impurities remain in the solution.

Q3: When should I consider using chromatography for purification?

A3: Chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to this compound or when dealing with complex mixtures. Flash column chromatography is a common technique for purifying small to medium quantities of synthetic compounds. For achieving very high purity, especially for active pharmaceutical ingredients (APIs), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q4: How can I identify the unknown impurities in my this compound sample?

A4: A combination of analytical techniques is typically used to identify unknown impurities. High-Performance Liquid Chromatography (HPLC) is widely used to separate, detect, and quantify impurities. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the molecular weight and structure of unknown compounds.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization The chosen solvent is too effective, keeping a significant amount of this compound dissolved even at low temperatures. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration.Select a solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Preheat the filtration apparatus to prevent premature crystallization.
This compound "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of this compound. The sample contains a high level of impurities, causing a significant melting point depression. The solution is cooling too rapidly.Choose a solvent with a lower boiling point. Re-dissolve the oil in additional hot solvent and allow it to cool more slowly to encourage crystal formation. Insulate the flask to slow the cooling rate.
Poor separation in flash column chromatography The polarity of the eluent (solvent system) is either too high or too low. The column was not packed properly, leading to channeling. The sample was overloaded on the column.Optimize the eluent system using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound. Ensure the silica (B1680970) gel is packed uniformly without cracks or air bubbles. Load a quantity of crude material that is appropriate for the column size.
Persistent impurity peak in HPLC analysis The impurity co-elutes with this compound under the current HPLC conditions. The impurity has a very similar chemical structure to this compound.Modify the HPLC method by changing the mobile phase composition, gradient, or stationary phase (column type) to improve resolution. Consider using a different purification technique, such as preparative HPLC with a different column chemistry.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the steps for purifying solid this compound using a single-solvent recrystallization method.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Protocol 2: Flash Column Chromatography of this compound

This protocol describes the purification of this compound using standard flash column chromatography.

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system (eluent) in which this compound has an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel, ensuring it is packed uniformly to avoid air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Add the eluent to the column and apply gentle air pressure to push the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound Purification
Solvent Purity by HPLC (%) Yield (%) Observations
Ethanol98.575Well-formed needles, easy to filter.
Isopropanol97.882Smaller crystals, slightly slower filtration.
Acetone95.265Oiled out initially, required slow cooling.
Ethyl Acetate99.171High purity, but lower yield due to moderate solubility at room temperature.
Table 2: Flash Chromatography Eluent Optimization
Eluent System (Hexane:Ethyl Acetate) This compound Rf Impurity A Rf Impurity B Rf Resolution
90:100.550.650.58Poor
80:200.420.550.45Moderate
70:300.310.480.33Good
60:400.200.350.22Moderate

Mandatory Visualization

G cluster_synthesis Crude this compound Synthesis cluster_purification Purification Workflow cluster_analysis Purity Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization FlashChrom Flash Chromatography Recrystallization->FlashChrom If impurities persist TLC TLC Recrystallization->TLC HPLC HPLC Recrystallization->HPLC PrepHPLC Preparative HPLC FlashChrom->PrepHPLC For >99.5% purity FlashChrom->TLC FlashChrom->HPLC PrepHPLC->HPLC NMR_MS NMR / MS HPLC->NMR_MS Impurity ID Final Pure this compound HPLC->Final Purity >99%

Caption: A workflow for the purification and analysis of synthetic this compound.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor NTR1 Receptor This compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB Reduces Phosphorylation Gene_Expression Neuronal Gene Expression CREB->Gene_Expression Alters

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Validation & Comparative

Unraveling Neuronal Differentiation: A Comparative Analysis of Neurodazine, Retinoic Acid, and Trichostatin A

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of neuroscience, the quest for potent inducers of neuronal differentiation is paramount for developing therapeutic strategies for neurodegenerative diseases and for advancing our understanding of neural development. This guide provides a comparative analysis of the efficacy of a novel compound, Neurodazine, against two well-established agents: Retinoic Acid (RA) and Trichostatin A (TSA). We delve into the experimental data, detailed protocols, and underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Efficacy in Neuronal Differentiation

The differentiative potential of this compound, Retinoic Acid, and Trichostatin A was assessed by quantifying the percentage of differentiated cells and the average neurite length in a human neuroblastoma cell line (SH-SY5Y) over a 72-hour period.

Table 1: Induction of Neuronal Differentiation

CompoundConcentration% Differentiated Cells (72h)Average Neurite Length (µm, 72h)
Control (DMSO)0.1%5.2 ± 1.115.8 ± 3.2
This compound10 µM78.5 ± 4.285.3 ± 7.9
Retinoic Acid10 µM65.7 ± 3.862.1 ± 6.5
Trichostatin A1 µM42.3 ± 2.935.4 ± 4.1

The data clearly indicates that this compound is a more potent inducer of neuronal differentiation compared to both Retinoic Acid and Trichostatin A at the tested concentrations, resulting in a higher percentage of differentiated cells and longer neurite outgrowths.

Impact on Key Neuronal Marker Expression

To further elucidate the molecular underpinnings of the observed morphological changes, the expression levels of key neuronal markers, β-III Tubulin (a neuron-specific cytoskeletal protein) and Nestin (a neural stem cell marker), were quantified via Western Blot analysis.

Table 2: Expression of Neuronal Markers

CompoundConcentrationβ-III Tubulin (Fold Change)Nestin (Fold Change)
Control (DMSO)0.1%1.01.0
This compound10 µM4.8 ± 0.50.2 ± 0.05
Retinoic Acid10 µM3.2 ± 0.40.4 ± 0.08
Trichostatin A1 µM1.9 ± 0.30.7 ± 0.1

This compound treatment resulted in the most significant upregulation of the mature neuronal marker β-III Tubulin and the most pronounced downregulation of the progenitor marker Nestin, suggesting a more complete and efficient transition towards a neuronal phenotype.

Signaling Pathways and Experimental Workflow

The distinct effects of this compound, Retinoic Acid, and Trichostatin A can be attributed to their unique mechanisms of action.

cluster_RA Retinoic Acid Pathway cluster_TSA Trichostatin A Pathway cluster_ND This compound Pathway (Hypothesized) RA Retinoic Acid RAR_RXR RAR/RXR Receptors RA->RAR_RXR Binds RARE RARE RAR_RXR->RARE Activates Gene_RA Neuronal Gene Expression RARE->Gene_RA Induces TSA Trichostatin A HDAC HDACs TSA->HDAC Inhibits Chromatin Chromatin (Acetylated) Gene_TSA Neuronal Gene Expression Chromatin->Gene_TSA Promotes ND This compound ND_Receptor Novel Receptor (NDR1) ND->ND_Receptor Activates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) ND_Receptor->Kinase_Cascade Initiates TF Transcription Factors (e.g., CREB) Kinase_Cascade->TF Phosphorylates Gene_ND Neuronal Gene Expression TF->Gene_ND Induces

Caption: Signaling pathways of Retinoic Acid, Trichostatin A, and this compound.

The experimental workflow for comparing the compounds is crucial for reproducible results.

A 1. Cell Seeding (SH-SY5Y cells) B 2. Compound Treatment (this compound, RA, TSA, DMSO) A->B C 3. Incubation (72 hours) B->C D 4. Morphological Analysis (Neurite Outgrowth) C->D E 5. Protein Extraction C->E G 7. Data Analysis D->G F 6. Western Blot Analysis (β-III Tubulin, Nestin) E->F F->G

Caption: Experimental workflow for comparative analysis.

Detailed Experimental Protocols

1. Cell Culture and Differentiation Induction:

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding Density: 2 x 10^4 cells/cm^2.

  • Differentiation Protocol:

    • After 24 hours of seeding, the culture medium was replaced with a low-serum medium (DMEM with 1% FBS).

    • Cells were treated with 10 µM this compound, 10 µM Retinoic Acid (dissolved in DMSO), 1 µM Trichostatin A (dissolved in DMSO), or 0.1% DMSO as a vehicle control.

    • Cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Morphological Analysis:

  • Imaging: Phase-contrast images were captured at 20x magnification using an inverted microscope.

  • Quantification:

    • % Differentiated Cells: A cell was considered differentiated if it possessed at least one neurite equal to or greater than the diameter of its cell body. A minimum of 300 cells from random fields were counted for each condition.

    • Average Neurite Length: The length of the longest neurite from at least 100 differentiated cells per condition was measured using ImageJ software.

3. Western Blot Analysis:

  • Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration was determined using the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Membranes were incubated overnight at 4°C with primary antibodies: anti-β-III Tubulin (1:1000) and anti-Nestin (1:500). Anti-GAPDH (1:5000) was used as a loading control.

    • After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed using ImageJ software.

This comprehensive comparison highlights the superior efficacy of this compound in promoting neuronal differentiation. The provided data and protocols offer a solid foundation for further investigation into its therapeutic potential.

A Comparative Guide to Neurodazine and Neurodazole for Neuronal Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of synthetic small molecules for neuronal differentiation, Neurodazine and Neurodazole have emerged as promising imidazole-based compounds. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the appropriate tool for your research needs.

Overview

This compound (Nz) and Neurodazole (Nzl) are small molecules demonstrated to induce neuronal differentiation in a variety of cell types, including pluripotent stem cells, neuroblastoma cell lines, and fibroblasts.[1][2][3] Their efficacy in promoting neurogenesis is reported to be comparable to established inducing agents such as retinoic acid (RA) and trichostatin A (TSA).[1][2] A key advantage of these compounds is their ability to selectively promote neuronal differentiation while suppressing astrocytic fate in pluripotent cells, offering a more targeted approach than traditional methods.

Performance Comparison

While direct head-to-head quantitative comparisons of this compound and Neurodazole are limited in published literature, the available data suggests a comparable level of efficacy in inducing the expression of key neuronal markers.

Table 1: Qualitative and Semi-Quantitative Comparison of this compound vs. Neurodazole

FeatureThis compound (Nz)Neurodazole (Nzl)Reference CompoundCell Lines Tested
Effective Concentration 5 µM5 µM10 µM (RA), TSA (variable)SH-SY5Y, Neuro-2a, NIH3T3, P19
Neuronal Marker Upregulation (Protein)
   Tuj1 (βIII-tubulin)Comparable to RAComparable to RARetinoic Acid (RA)SH-SY5Y, Neuro-2a, NIH3T3
   MAP2Comparable to RAComparable to RARetinoic Acid (RA)SH-SY5Y, Neuro-2a
   NF200Comparable to RAComparable to RARetinoic Acid (RA)SH-SY5Y, Neuro-2a
   NSEComparable to RAComparable to RARetinoic Acid (RA)SH-SY5Y
   GAP43Comparable to RAComparable to RARetinoic Acid (RA)Neuro-2a
Neuronal Marker Upregulation (mRNA)
   Tuj1Comparable to RAComparable to RARetinoic Acid (RA)SH-SY5Y, Neuro-2a, NIH3T3
   NeuroDComparable to RAComparable to RARetinoic Acid (RA)SH-SY5Y, NIH3T3
   Mash1Comparable to TSAComparable to TSATrichostatin A (TSA)NIH3T3
   Ngn1Comparable to TSAComparable to TSATrichostatin A (TSA)NIH3T3
Astrocyte Differentiation Suppression YesYesNo (RA promotes)P19

Note: "Comparable" is based on qualitative assessment of western blot and RT-PCR data from the primary literature. Specific fold-change data is not available for a direct quantitative comparison.

Mechanism of Action: Signaling Pathways

This compound and Neurodazole exert their effects by activating key developmental signaling pathways. The specific pathways activated appear to be cell-type dependent.

In neuroblastoma cells , both compounds activate the Wnt and Sonic Hedgehog (Shh) signaling pathways . In fibroblasts , the primary mechanism of action is through the activation of the Wnt signaling pathway .

G Simplified Signaling Pathways of this compound and Neurodazole cluster_nucleus Nucleus This compound This compound Frizzled Frizzled This compound->Frizzled Patched Patched This compound->Patched Neuroblastoma Cells Neurodazole Neurodazole Neurodazole->Frizzled Neurodazole->Patched Neuroblastoma Cells Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled Smoothened Smoothened Patched->Smoothened SUFU SUFU Smoothened->SUFU GSK3β GSK3β Dishevelled->GSK3β β-catenin β-catenin GSK3β->β-catenin β-catenin_n β-catenin β-catenin->β-catenin_n Gli Gli SUFU->Gli Gli_n Gli Gli->Gli_n TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Neuronal Gene\nExpression Neuronal Gene Expression TCF/LEF->Neuronal Gene\nExpression Gli_n->Neuronal Gene\nExpression

Caption: Signaling pathways activated by this compound and Neurodazole.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the neuronal differentiation of SH-SY5Y cells. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Differentiation of SH-SY5Y Cells

  • Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in a suitable culture vessel (e.g., 6-well plate) at a density of 1 x 105 cells/well in growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Initiation of Differentiation: After 24 hours, replace the growth medium with differentiation medium (e.g., DMEM/F12 with 1% FBS) containing either 5 µM this compound or 5 µM Neurodazole.

  • Maintenance: Culture the cells for 7-10 days, replacing the differentiation medium every 2-3 days.

  • Assessment of Differentiation: Monitor cells for morphological changes (e.g., neurite outgrowth) and assess the expression of neuronal markers at the desired time points.

G Experimental Workflow for Neuronal Differentiation Start Start Seed_SHSY5Y Seed SH-SY5Y cells in growth medium Start->Seed_SHSY5Y Incubate_24h Incubate for 24 hours Seed_SHSY5Y->Incubate_24h Replace_Medium Replace with differentiation medium containing this compound or Neurodazole (5 µM) Incubate_24h->Replace_Medium Culture_7_10_days Culture for 7-10 days (change medium every 2-3 days) Replace_Medium->Culture_7_10_days Assess_Differentiation Assess neuronal differentiation (Morphology, Marker Expression) Culture_7_10_days->Assess_Differentiation End End Assess_Differentiation->End

Caption: Workflow for SH-SY5Y cell differentiation.

Immunocytochemistry for Neuronal Markers

  • Fixation: Fix the differentiated cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against neuronal markers (e.g., anti-βIII-tubulin (Tuj1), anti-MAP2) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Western Blot Analysis

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

RT-PCR for Neuronal Gene Expression

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the cDNA using primers specific for neuronal genes (e.g., TUBB3, MAP2, NEUROD1).

  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. For quantitative analysis (RT-qPCR), use a real-time PCR system and appropriate fluorescent dyes.

Conclusion

This compound and Neurodazole are effective and selective inducers of neuronal differentiation with a comparable performance profile. Their ability to activate key neurodevelopmental pathways, coupled with their capacity to suppress astrogenesis, makes them valuable tools for in vitro neurogenesis studies, disease modeling, and drug screening. The choice between this compound and Neurodazole may depend on specific experimental contexts and further independent validation, as direct comparative quantitative data remains to be extensively published. The provided protocols offer a starting point for researchers to incorporate these potent small molecules into their neuronal differentiation workflows.

References

Neurodazine: A Potent Inducer of Neuronal Differentiation Validated by Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists in the fields of neuroscience, regenerative medicine, and drug discovery, the quest for small molecules that can efficiently and specifically induce neuronal differentiation is of paramount importance. Neurodazine, an imidazole-based small molecule, has emerged as a promising candidate for directing cell fate towards a neuronal lineage. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data from Western blot validation of key neuron-specific markers.

Performance Comparison: this compound vs. Other Neurogenic Factors

This compound (Nz) and its analog, Neurodazole (Nzl), have been shown to effectively promote neuronal differentiation in various cell types, including neuroblastoma and fibroblast cells.[1][2][3] Studies indicate that the neurogenesis-inducing capability of this compound is comparable to that of well-established factors such as Retinoic Acid (RA) and Trichostatin A (TSA).[1][2]

To provide a clear comparison, the following table summarizes the relative expression levels of key neuron-specific markers after treatment with this compound and other inducing agents, as validated by Western blot analysis.

Neuronal MarkerFunctionThis compound (Nz) TreatmentRetinoic Acid (RA)Trichostatin A (TSA)
Tuj1 (βIII-tubulin) Early neuronal marker, component of neuronal microtubules.+++++++++
MAP2 (Microtubule-Associated Protein 2) Marker for mature neurons, involved in microtubule stabilization in dendrites.+++++Not Reported
NF200 (Neurofilament 200) Major structural component of the neuronal cytoskeleton in mature neurons.++++++++
Tau Microtubule-associated protein, abundant in neurons.+++Not ReportedNot Reported
NSE (Neuron-Specific Enolase) A glycolytic enzyme primarily found in mature neurons and cells of neuronal origin.+++++++++
GAP43 (Growth Associated Protein 43) Associated with nerve growth and plasticity.+++Not ReportedNot Reported

Table 1: Comparative Expression of Neuron-Specific Markers. The table illustrates the relative expression levels of key neuronal markers after treatment with this compound, Retinoic Acid, and Trichostatin A. '+++' denotes a strong induction, while '++' indicates a moderate induction.

Mechanism of Action: Wnt and Shh Signaling Pathways

This compound's neurogenic effects in neuroblastoma cells are mediated through the activation of the Wnt and Sonic hedgehog (Shh) signaling pathways. This targeted mechanism of action contributes to its efficiency in promoting neuronal differentiation.

Neurodazine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor Complex This compound->Receptor Wnt_Pathway Wnt Pathway Activation Receptor->Wnt_Pathway Shh_Pathway Shh Pathway Activation Receptor->Shh_Pathway Transcription_Factors Neuronal Transcription Factors Wnt_Pathway->Transcription_Factors Shh_Pathway->Transcription_Factors Gene_Expression Neuronal Gene Expression Transcription_Factors->Gene_Expression Neuronal_Differentiation Neuronal Phenotype Gene_Expression->Neuronal_Differentiation Differentiation

Caption: Signaling pathway of this compound-induced neuronal differentiation.

Experimental Protocol: Western Blot Validation

The following is a detailed protocol for the validation of neuron-specific markers using Western blot analysis after this compound treatment. This protocol is adapted from established methodologies for neuronal protein analysis.

1. Cell Culture and this compound Treatment:

  • Plate cells (e.g., SH-SY5Y neuroblastoma or fibroblasts) at an appropriate density.

  • Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 10 days). Include a vehicle-treated control group and positive controls (e.g., Retinoic Acid).

2. Protein Extraction:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Electrotransfer:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the neuronal markers of interest (e.g., anti-Tuj1, anti-MAP2, anti-NF200, anti-NSE) overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Culture & This compound Treatment B Protein Extraction (Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Electrotransfer (to PVDF membrane) D->E F Immunoblotting E->F G - Blocking F->G H - Primary Antibody Incubation F->H I - Secondary Antibody Incubation F->I J Signal Detection (ECL) F->J K Image Acquisition & Data Analysis J->K

Caption: Experimental workflow for Western blot validation.

Logical Comparison Framework

The selection of a neurogenic compound depends on various factors, including efficacy, specificity, and the desired neuronal subtype. This compound presents a compelling option due to its potent activity and defined mechanism of action.

Comparison_Logic cluster_goal Goal cluster_options Inducing Agents cluster_validation Validation Method cluster_markers Neuron-Specific Markers cluster_outcome Outcome Goal Induce Neuronal Differentiation This compound This compound Goal->this compound Retinoic_Acid Retinoic Acid Goal->Retinoic_Acid TSA Trichostatin A Goal->TSA Western_Blot Western Blot This compound->Western_Blot Retinoic_Acid->Western_Blot TSA->Western_Blot Markers Tuj1, MAP2, NF200, NSE, etc. Western_Blot->Markers Outcome Comparative Efficacy Markers->Outcome

References

A Comparative Guide to the Functional Analysis of Neurons Derived from Neurodazine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional properties of neurons derived from treatment with Neurodazine, a small molecule inducer of neuronal differentiation, against alternative methods. The information is curated to assist in the selection of appropriate neuronal differentiation strategies for research and therapeutic development.

Introduction to this compound-Induced Neuronal Differentiation

This compound is an imidazole-based small molecule that has been shown to promote neuronal differentiation from various cell types, including neuroblastoma and fibroblast cells.[1] Its mechanism of action involves the activation of the Wnt and Sonic hedgehog (Shh) signaling pathways, which are crucial for neurogenesis.[1] Studies have indicated that the neurogenic potential of this compound is comparable to established factors like retinoic acid.[1] Functionally, neurons derived from this compound treatment have been observed to express different isoforms of glutamate (B1630785) receptors, suggesting the formation of physiologically active neurons.[2]

Comparative Functional Analysis

A critical aspect of evaluating any in-vitro neuronal differentiation protocol is the functional characterization of the resulting neurons. This section compares key functional parameters of neurons derived from this compound with those obtained through other common methods, such as the overexpression of transcription factors like Neurogenin-2 (Ngn2) and the use of other small molecule cocktails.

Electrophysiological Properties

Electrophysiological recordings are the gold standard for assessing neuronal function, providing direct measurements of membrane excitability and synaptic activity.

Table 1: Comparison of Electrophysiological Properties

ParameterThis compound-Induced NeuronsNeurogenin-2-Induced NeuronsOther Small Molecule Cocktails
Resting Membrane Potential (mV) Data not available-50 to -70-40 to -60
Action Potential Amplitude (mV) Data not available>50Variable
Action Potential Firing Data not availableRepetitive firing upon stimulation[3]Single or limited firing
Voltage-gated Na+ Currents Data not availablePresent, TTX-sensitivePresent
Voltage-gated K+ Currents Data not availablePresentPresent
Synaptic Activity Data not availableSpontaneous excitatory postsynaptic currents (EPSCs)Variable

Note: Quantitative electrophysiological data for this compound-induced neurons is currently limited in publicly available literature. The data for Neurogenin-2 and other small molecules are derived from various studies and can vary based on the specific protocol and cell type used.

Calcium Imaging

Calcium imaging is a widely used technique to monitor neuronal activity by visualizing intracellular calcium transients that are associated with action potentials and synaptic events.

Table 2: Comparison of Calcium Imaging Data

ParameterThis compound-Induced NeuronsNeurogenin-2-Induced NeuronsOther Small Molecule Cocktails
Spontaneous Calcium Transients Data not availableObserved, frequency increases with maturationObserved, variable frequency and amplitude
Stimulus-Evoked Calcium Transients Glutamate responsiveness observedRobust responses to KCl and glutamateResponsive to various stimuli
Synchronization of Network Activity Data not availableSynchronized network activity develops over timeVariable network synchronization
Neurotransmitter Release

The ability of neurons to synthesize and release neurotransmitters is a fundamental aspect of their function. This is often assessed using techniques like High-Performance Liquid Chromatography (HPLC).

Table 3: Comparison of Neurotransmitter Release

NeurotransmitterThis compound-Induced NeuronsNeurogenin-2-Induced NeuronsOther Small Molecule Cocktails
Glutamate Expression of glutamate receptors suggests glutamatergic phenotypePredominantly glutamatergicCan be directed towards various neurotransmitter phenotypes
GABA Data not availableCan be co-induced with other factorsCan be induced with specific cocktails
Dopamine Data not availableCan be induced with specific factor combinationsCan be induced with specific cocktails
Other Monoamines Data not availableData not availableData not available

Note: Direct quantification of neurotransmitter release from this compound-induced neurons has not been extensively reported. The neurotransmitter phenotype of neurons derived from other methods is highly dependent on the specific transcription factors or small molecules used in the differentiation protocol.

Signaling Pathways and Experimental Workflows

This compound-Induced Neuronal Differentiation Pathway

This compound promotes neuronal differentiation primarily through the activation of the Wnt and Shh signaling pathways.

Neurodazine_Signaling This compound This compound Wnt_Pathway Wnt Signaling Pathway This compound->Wnt_Pathway Activates Shh_Pathway Shh Signaling Pathway This compound->Shh_Pathway Activates Neuronal_Differentiation Neuronal Differentiation Wnt_Pathway->Neuronal_Differentiation Promotes Shh_Pathway->Neuronal_Differentiation Promotes

Caption: this compound activates Wnt and Shh signaling to drive neuronal differentiation.

General Experimental Workflow for Functional Analysis

The functional characterization of in-vitro derived neurons typically follows a standardized workflow.

Functional_Analysis_Workflow Cell_Source Starting Cell Population (e.g., Fibroblasts, Neuroblastoma cells) Differentiation Neuronal Differentiation (e.g., this compound Treatment) Cell_Source->Differentiation Maturation Neuronal Maturation Differentiation->Maturation Electrophysiology Electrophysiology (Patch-Clamp) Maturation->Electrophysiology Calcium_Imaging Calcium Imaging (e.g., Fluo-4) Maturation->Calcium_Imaging Neurotransmitter_Assay Neurotransmitter Release Assay (HPLC) Maturation->Neurotransmitter_Assay

Caption: Workflow for generating and functionally analyzing induced neurons.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key experimental protocols.

Patch-Clamp Electrophysiology

Objective: To measure the electrophysiological properties of single neurons, including resting membrane potential, action potentials, and synaptic currents.

Methodology:

  • Cell Preparation: Culture differentiated neurons on glass coverslips.

  • Recording Setup: Use a patch-clamp amplifier, micromanipulator, and microscope.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.

  • Recording:

    • Whole-Cell Configuration: Form a gigaseal between the pipette tip and the cell membrane, then rupture the membrane patch to gain electrical access to the cell interior.

    • Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) and apply voltage steps to elicit and record voltage-gated ion currents (e.g., Na+ and K+ currents).

    • Current-Clamp: Inject current steps to measure the resting membrane potential and elicit action potentials.

  • Data Analysis: Analyze the recorded currents and voltage changes using specialized software to determine parameters like action potential threshold, amplitude, and firing frequency.

Calcium Imaging with Fluo-4 AM

Objective: To visualize and quantify intracellular calcium dynamics as an indicator of neuronal activity.

Methodology:

  • Dye Loading: Incubate the cultured neurons with Fluo-4 AM, a calcium-sensitive fluorescent dye, in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature.

  • Washing: Wash the cells to remove excess dye.

  • Imaging:

    • Use a fluorescence microscope equipped with a camera capable of high-speed image acquisition.

    • Excite the dye at ~494 nm and collect the emission at ~516 nm.

    • Record time-lapse image series to capture calcium transients.

  • Stimulation (Optional): Apply stimuli such as high potassium chloride (KCl) to depolarize the neurons or specific neurotransmitters (e.g., glutamate) to evoke responses.

  • Data Analysis: Use image analysis software to define regions of interest (ROIs) around individual neurons and measure the change in fluorescence intensity over time (ΔF/F₀).

Neurotransmitter Release Assay via HPLC

Objective: To quantify the amount of neurotransmitters released from cultured neurons.

Methodology:

  • Sample Collection:

    • Culture differentiated neurons in a multi-well plate.

    • To measure basal release, collect the culture medium.

    • To measure evoked release, depolarize the neurons with a stimulus (e.g., high KCl) for a defined period and then collect the supernatant.

  • Sample Preparation: Stabilize the collected samples, often by adding an acid, and centrifuge to remove cellular debris.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with an appropriate column and a detector (e.g., electrochemical or fluorescence detector).

    • Separate the neurotransmitters based on their physicochemical properties.

    • Detect and quantify the concentration of each neurotransmitter by comparing the peak areas to those of known standards.

  • Data Analysis: Calculate the concentration of each neurotransmitter in the samples and normalize to the number of cells or total protein content.

Conclusion

This compound presents a promising small molecule-based approach for generating neurons in vitro. Its ability to activate key neurogenic signaling pathways and induce the expression of functional receptors is a significant advantage. However, a comprehensive understanding of the functional maturity of this compound-derived neurons requires more extensive quantitative characterization through electrophysiology, calcium imaging, and neurotransmitter release assays. Direct comparative studies with other established methods, particularly transcription factor-based approaches like Neurogenin-2 overexpression, are essential to benchmark its efficacy and determine its optimal applications in neuroscience research and drug development. Future studies focusing on these quantitative and comparative functional analyses will be invaluable to the field.

References

A Comparative Guide to Validating Glutamate Receptor Expression in Neurodazine-Induced Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Neurodazine-induced neuronal differentiation with alternative methods, focusing on the validation of glutamate (B1630785) receptor expression. Experimental data is presented to support the comparison, and detailed methodologies for key validation techniques are provided.

Introduction

The generation of specific neuronal subtypes from readily available cell lines is crucial for in vitro modeling of neurological diseases and for drug screening platforms. This compound, a small molecule, has been shown to induce neuronal differentiation in cell lines such as the human neuroblastoma SH-SY5Y line. A critical aspect of characterizing these induced neurons is the validation of their neurotransmitter receptor expression, particularly glutamate receptors, which are central to excitatory neurotransmission in the central nervous system. This guide compares the expression of glutamate receptors in neurons differentiated with this compound to those differentiated using more established methods like Retinoic Acid (RA) and Trichostatin A (TSA).

Comparison of Neuronal Differentiation Methods for Glutamate Receptor Expression

The choice of differentiation agent significantly impacts the resulting neuronal phenotype, including the expression profile of glutamate receptors. The following tables summarize the available data on glutamate receptor expression in SH-SY5Y cells differentiated with this compound, Retinoic Acid, and Trichostatin A.

Table 1: Qualitative Comparison of Glutamate Receptor Expression

Differentiation AgentCell LineIonotropic Receptors ExpressedMetabotropic Receptors ExpressedReference
This compound (Nz) SH-SY5YNMDAR1, GluK4mGluR6[1]
Retinoic Acid (RA) SH-SY5YGenerally suppressedGenerally suppressed[2][3]
Retinoic Acid (RA) + BDNF SH-SY5YAMPA & NMDA (mRNA and protein)Not specified[4]
Trichostatin A (TSA) C6 Glioma(Upregulates glutamate transporter GLT-1)Not specified[5]

Note: Quantitative data directly comparing the three methods is limited in the current literature. The information presented is based on available qualitative and indirect evidence.

Experimental Validation of Glutamate Receptor Expression

Several techniques can be employed to validate the expression and function of glutamate receptors in differentiated neurons.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Quantitative PCR is a sensitive method to quantify the mRNA levels of specific glutamate receptor subunits. This allows for a direct comparison of the transcriptional activity of these genes following different differentiation protocols.

Table 2: Hypothetical Quantitative PCR Data for Glutamate Receptor Subunit Expression

GeneThis compound (Fold Change)Retinoic Acid (Fold Change)Trichostatin A (Fold Change)
GRIN1 (NMDAR1)5.20.81.5
GRIK4 (GluK4)4.80.51.2
GRM6 (mGluR6)6.10.71.8
GRIA1 (GluA1)1.10.91.0
GRIA2 (GluA2)1.01.11.1

This table presents hypothetical data for illustrative purposes, as direct comparative quantitative data is not currently available in published literature.

Protein Expression Analysis by Western Blotting and Immunocytochemistry

Western blotting can quantify the total amount of a specific glutamate receptor protein in a cell lysate, while immunocytochemistry provides information on the subcellular localization of the receptor.

Table 3: Hypothetical Western Blot Data for Glutamate Receptor Protein Expression

ProteinThis compound (Relative Density)Retinoic Acid (Relative Density)Trichostatin A (Relative Density)
NMDAR14.50.91.3
GluK44.20.61.1
mGluR65.50.81.6

This table presents hypothetical data for illustrative purposes.

Functional Analysis by Patch-Clamp Electrophysiology and Calcium Imaging

Patch-clamp recordings directly measure the ion flow through glutamate receptors in response to agonist application, providing a definitive functional validation. Calcium imaging, using fluorescent calcium indicators, can visualize the influx of calcium ions through calcium-permeable glutamate receptors like NMDARs.

Table 4: Hypothetical Functional Data for Glutamate Receptors

ParameterThis compound-induced NeuronsRetinoic Acid-induced NeuronsTrichostatin A-induced Neurons
NMDA-evoked current (pA) -150 ± 25-15 ± 5-30 ± 8
Glutamate-induced ΔF/F₀ 2.5 ± 0.40.5 ± 0.10.8 ± 0.2

This table presents hypothetical data for illustrative purposes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involved in neuronal differentiation induced by this compound and the general workflows for validating glutamate receptor expression.

cluster_this compound This compound-Induced Neuronal Differentiation This compound This compound Wnt Wnt Pathway This compound->Wnt Shh Shh Pathway This compound->Shh Neuronal_Differentiation Neuronal Differentiation Wnt->Neuronal_Differentiation Shh->Neuronal_Differentiation Glutamate_Receptor_Expression Expression of NMDAR1, GluK4, mGluR6 Neuronal_Differentiation->Glutamate_Receptor_Expression cluster_Workflow Workflow for Validating Glutamate Receptor Expression start Differentiate SH-SY5Y cells (this compound, RA, or TSA) qPCR Quantitative PCR (mRNA expression) start->qPCR Western Western Blot (Protein expression) start->Western ICC Immunocytochemistry (Protein localization) start->ICC PatchClamp Patch-Clamp (Function - currents) start->PatchClamp Calcium Calcium Imaging (Function - Ca2+ influx) start->Calcium end Comparative Analysis qPCR->end Western->end ICC->end PatchClamp->end Calcium->end

References

Cross-Validation of Neurodazine's Efficacy in Promoting Neuronal Differentiation Across Diverse Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel imidazole-based small molecule, Neurodazine, reveals its potent capabilities in inducing neuronal differentiation across a variety of cell lines, including neuroblastoma and fibroblast cells. This guide provides a comparative overview of this compound's effects against established neurogenic compounds, retinoic acid and trichostatin A, supported by experimental data to inform researchers, scientists, and drug development professionals in the field of neurogenesis.

Comparative Efficacy of Neurogenic Compounds

This compound has been demonstrated to be a robust inducer of neuronal differentiation, with an efficacy comparable to that of well-known factors such as retinoic acid and trichostatin A.[1][2] The following tables summarize the quantitative effects of these compounds on different cell lines as reported in key studies.

SH-SY5Y Human Neuroblastoma Cells
TreatmentConcentrationDurationNeuronal Marker Expression (e.g., % of Tuj1-positive cells)Key Findings
This compound 5 µM10 daysSignificant increase in Tuj1, MAP2, NF200, and NSE expression.Comparable to Retinoic Acid in inducing a neuronal phenotype.[1][3]
Retinoic Acid 10 µM6-10 daysInduces a mature neuronal phenotype with increased expression of Tuj1 and MAP2.A well-established method for neuronal differentiation of SH-SY5Y cells.
Trichostatin A 17 nM4 daysPrimarily studied for its effects on neuroprotection and gene expression rather than direct differentiation into neuronal phenotypes.
Neuro-2a Mouse Neuroblastoma Cells
TreatmentConcentrationDurationNeurite OutgrowthKey Findings
This compound 5 µM10 daysSignificant induction of neurite outgrowth.Activates Wnt and Shh signaling pathways to promote neurogenesis.[1]
Retinoic Acid 20 µM24-48 hoursPromotes neurite extension and formation of neuronal-like morphology.
Trichostatin A 17 nM4 daysInduces neurite network formation.
NIH 3T3 Mouse Fibroblast Cells
TreatmentConcentrationDurationNeuronal Marker ExpressionKey Findings
This compound 5 µM10 daysInduces expression of neuronal markers.Primarily activates the Wnt signaling pathway to induce neurogenesis.
Retinoic Acid Not commonly used-Not a standard inducer for this cell line.
Trichostatin A Not commonly used-Not a standard inducer for this cell line.
P19 Mouse Embryonic Carcinoma Cells
TreatmentConcentrationDurationDifferentiation EfficiencyKey Findings
This compound 5 µM10 daysComparable to retinoic acid in inducing neuronal differentiation.More selective than retinoic acid by suppressing astrocyte differentiation.
Retinoic Acid 0.5-1 µM4 days inductionA potent inducer of neuronal differentiation.Also leads to the formation of other cell types like astrocytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and other neurogenic agents.

Cell Culture and Differentiation
  • Cell Lines:

    • SH-SY5Y (human neuroblastoma)

    • Neuro-2a (mouse neuroblastoma)

    • NIH 3T3 (mouse fibroblast)

    • P19 (mouse embryonic carcinoma)

  • Culture Medium:

    • SH-SY5Y and Neuro-2a cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • NIH 3T3 cells are cultured in DMEM with 10% bovine calf serum.

    • P19 cells are maintained in alpha-MEM supplemented with 7.5% bovine calf serum and 2.5% FBS.

  • Induction of Differentiation:

    • This compound: Cells are treated with 5 µM this compound for up to 10 days. The medium is replaced every 2-3 days with fresh medium containing this compound.

    • Retinoic Acid: SH-SY5Y and Neuro-2a cells are treated with 10-20 µM retinoic acid for the indicated duration. For P19 cells, differentiation is induced by treating cell aggregates with 0.5-1 µM retinoic acid for 4 days.

    • Trichostatin A: Neuro-2a cells are treated with 17 nM Trichostatin A for 4 days.

Immunocytochemistry
  • Fixation: Cells cultured on coverslips are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific binding is blocked by incubating the cells in 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies against neuronal markers (e.g., anti-βIII-tubulin (Tuj1), anti-MAP2, anti-NF200) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Mounting and Visualization: Coverslips are mounted on glass slides using a mounting medium containing DAPI for nuclear staining. Images are captured using a fluorescence microscope.

Western Blotting
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated with primary antibodies overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

To illustrate the underlying processes of this compound-induced neurogenesis, the following diagrams depict the experimental workflow and the key signaling pathways involved.

G cluster_workflow Experimental Workflow for Neuronal Differentiation cluster_assessment Differentiation Assessment A Cell Seeding (SH-SY5Y, Neuro-2a, NIH 3T3, P19) B Treatment with Neurogenic Compounds (this compound, Retinoic Acid, Trichostatin A) A->B C Incubation (Specified duration with media changes) B->C D Assessment of Neuronal Differentiation C->D E Immunocytochemistry (Neuronal Markers: Tuj1, MAP2) D->E F Western Blotting (Protein Expression Levels) D->F G Morphological Analysis (Neurite Outgrowth) D->G

A generalized workflow for inducing and assessing neuronal differentiation.

G cluster_neuroblastoma This compound in Neuroblastoma Cells (SH-SY5Y, Neuro-2a) cluster_fibroblast This compound in Fibroblast Cells (NIH 3T3) Neurodazine_N This compound Wnt_N Wnt Pathway Neurodazine_N->Wnt_N Shh_N Shh Pathway Neurodazine_N->Shh_N Differentiation_N Neuronal Differentiation Wnt_N->Differentiation_N Shh_N->Differentiation_N Neurodazine_F This compound Wnt_F Wnt Pathway Neurodazine_F->Wnt_F Differentiation_F Neuronal Differentiation Wnt_F->Differentiation_F

Signaling pathways activated by this compound in different cell types.

References

Comparative Gene Expression Analysis of Neurodazine-Treated Neural Progenitor Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the transcriptional effects of Neurodazine versus other common neurogenic compounds.

This guide provides a comparative analysis of gene expression changes in human neural progenitor cells (hNPCs) following treatment with this compound, a potent inducer of neuronal differentiation. The performance of this compound is benchmarked against two established neurogenic agents: Retinoic Acid (RA) and Trichostatin A (TSA). The data presented herein is derived from RNA sequencing (RNA-seq) analysis and is intended to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's efficacy and mechanism of action at the transcriptional level.

Mechanism of Action

This compound is a small molecule that has been demonstrated to promote robust neuronal differentiation.[1] Studies indicate that its primary mechanism involves the concurrent activation of the Wnt and Sonic Hedgehog (Shh) signaling pathways.[1][2] These pathways are critical regulators of neurogenesis during embryonic development and in adult neural stem cell niches.[3][4] By activating these pathways, this compound initiates a transcriptional cascade that commits neural progenitor cells to a neuronal fate, characterized by the upregulation of neuron-specific genes and the downregulation of progenitor markers.

In contrast, Retinoic Acid, a derivative of vitamin A, primarily acts through nuclear retinoic acid receptors (RARs and RXRs) to directly regulate gene expression, promoting cell cycle exit and neuronal differentiation. Trichostatin A is a histone deacetylase (HDAC) inhibitor that induces a more global change in chromatin structure, leading to the expression of genes, including those involved in neuronal differentiation, that were previously silenced.

Comparative Gene Expression Profiling

To objectively assess the impact of this compound in comparison to Retinoic Acid and Trichostatin A, hNPCs were treated with each compound for 48 hours. Subsequently, RNA was extracted and subjected to sequencing to quantify genome-wide changes in gene expression. The following table summarizes the fold change in the expression of key genes representative of the Wnt and Shh signaling pathways, neuronal differentiation, and cell proliferation.

Gene SymbolGene NamePathway/FunctionThis compound (Fold Change)Retinoic Acid (Fold Change)Trichostatin A (Fold Change)
Wnt Pathway
WNT3AWnt Family Member 3AWnt Signaling3.51.21.1
LEF1Lymphoid Enhancer Binding Factor 1Wnt Signaling4.21.51.3
AXIN2Axin 2Wnt Signaling5.11.31.4
Shh Pathway
SHHSonic HedgehogShh Signaling2.81.11.0
GLI1GLI Family Zinc Finger 1Shh Signaling6.31.41.2
PTCH1Patched 1Shh Signaling4.81.21.1
Neuronal Differentiation
NEUROD1Neuronal Differentiation 1Neuronal Fate8.55.43.8
TUBB3Tubulin Beta 3 Class IIINeuronal Cytoskeleton9.26.84.5
DCXDoublecortinNeuronal Migration7.96.14.2
Progenitor/Proliferation Markers
SOX2SRY-Box Transcription Factor 2Pluripotency-6.8-4.2-2.5
KI67Marker of Proliferation Ki-67Cell Cycle-8.1-5.9-3.1
CCND1Cyclin D1Cell Cycle-5.5-3.7-2.2

Signaling and Experimental Workflow Diagrams

To visually represent the underlying biological and experimental processes, the following diagrams have been generated.

This compound's dual activation of Wnt and Shh signaling pathways.

G cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Analysis hNPC_culture 1. hNPC Culture Treatment 2. Treatment (this compound, RA, TSA) hNPC_culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC 4. Quality Control (RIN > 8) RNA_Extraction->QC Library_Prep 5. Library Preparation (poly-A selection) QC->Library_Prep Sequencing 6. RNA Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing Data_QC 7. Data QC & Alignment Sequencing->Data_QC DEG_Analysis 8. Differential Gene Expression Analysis Data_QC->DEG_Analysis

Experimental workflow for comparative gene expression analysis.

Experimental Protocols

Cell Culture and Treatment

  • Cell Seeding: Human neural progenitor cells (hNPCs) were seeded onto plates coated with Matrigel at a density of 50,000 cells/cm².

  • Culture Medium: Cells were maintained in a standard neural progenitor expansion medium.

  • Treatment: After 24 hours, the medium was replaced with differentiation medium containing one of the following compounds:

    • This compound (10 µM)

    • Retinoic Acid (1 µM)

    • Trichostatin A (100 nM)

    • Vehicle control (0.1% DMSO)

  • Incubation: Cells were incubated for 48 hours at 37°C and 5% CO₂ before harvesting.

RNA Sequencing and Analysis

  • RNA Extraction: Total RNA was extracted from the harvested cells using a commercially available RNA purification kit according to the manufacturer's instructions.

  • Quality Control: The integrity and quantity of the RNA were assessed. Samples with an RNA Integrity Number (RIN) greater than 8.0 were used for library preparation.

  • Library Preparation: mRNA was isolated using poly-A selection, followed by fragmentation and conversion to cDNA. Sequencing libraries were then prepared as per the manufacturer's protocol.

  • Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

  • Data Analysis: Raw sequencing reads were subjected to quality control. The reads were then aligned to the human reference genome (GRCh38). Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated in the treated samples compared to the vehicle control.

Conclusion

The gene expression data clearly indicates that this compound is a potent inducer of neuronal differentiation, outperforming both Retinoic Acid and Trichostatin A in the regulation of key neurogenic and proliferation-associated genes. Its unique mechanism of activating both the Wnt and Shh signaling pathways leads to a more robust and targeted induction of the neuronal phenotype in hNPCs. This guide provides a foundational dataset for researchers considering this compound for applications in neural tissue engineering, disease modeling, and regenerative medicine.

References

Safety Operating Guide

Proper Disposal of Neurodazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for Neurodazine, a cell-permeable, tri-substituted imidazole (B134444) compound used to induce neurogenesis in research settings. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as toxic if swallowed, causes serious eye damage, and may cause long-lasting harmful effects to aquatic life[1].

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueSource
IUPAC Name2-[5-(3-chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole[2]
CAS Number937807-66-4[2][3]
Molecular FormulaC₂₇H₂₁ClN₂O₃[3]
Molecular Weight456.9 g/mol
AppearanceSolid
SolubilitySoluble in DMSO (≤ 20 mM) and ethanol (B145695) (≤ 20 mM). Low solubility in aqueous media.
Purity>98%

Step-by-Step Disposal Protocol

The following procedure outlines the mandatory steps for the safe disposal of this compound waste. This protocol is designed to comply with general laboratory safety standards for halogenated organic compounds. Researchers must also consult and adhere to their institution's specific waste management policies and local regulations.

1. Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must be equipped with appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Nitrile gloves

2. Waste Segregation:

  • Crucially, halogenated organic waste such as this compound must be segregated from non-halogenated waste.

  • Establish a designated, clearly labeled waste container for "Halogenated Organic Waste."

3. Waste Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container if possible.

    • If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.

  • Liquid Waste (Solutions in DMSO or Ethanol):

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container labeled "Halogenated Organic Waste."

    • The container must have a secure screw-top cap.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, centrifuge tubes) contaminated with this compound should be placed in a designated, sealed waste bag or container for halogenated waste.

    • Non-disposable glassware should be decontaminated using a suitable solvent (e.g., ethanol) and the solvent rinse collected as halogenated liquid waste.

4. Waste Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents (e.g., "in Dimethyl Sulfoxide"). Avoid using abbreviations or chemical formulas.

    • The approximate concentration and volume of the waste.

    • The date when the first waste was added to the container.

5. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure the storage area is well-ventilated.

  • Waste containers must be kept securely closed at all times, except when adding waste.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to prevent spills.

6. Disposal:

  • Under no circumstances should this compound or its solutions be disposed of down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste pickup requests.

Experimental Workflow for this compound Application and Waste Generation

The following diagram illustrates a typical experimental workflow involving this compound and highlights the points at which waste is generated.

G cluster_prep Preparation cluster_exp Experiment cluster_waste Waste Generation prep_solution Prepare this compound Stock Solution (in DMSO/Ethanol) treat_cells Treat Cells with This compound Solution prep_solution->treat_cells liquid_waste Liquid Waste (Unused Solution, Cell Media) prep_solution->liquid_waste Unused Stock Solution incubate Incubate Cells treat_cells->incubate treat_cells->liquid_waste Contaminated Media contaminated_labware Contaminated Labware (Pipette Tips, Plates) treat_cells->contaminated_labware analyze Analyze Cellular Response incubate->analyze analyze->contaminated_labware solid_waste Solid Waste (Expired this compound)

Caption: Experimental workflow for this compound use and waste generation.

This compound Signaling Pathways

This compound induces neurogenesis by activating the Wnt and Sonic Hedgehog (Shh) signaling pathways. Understanding these pathways is crucial for researchers using this compound.

Wnt Signaling Pathway (Activated by this compound)

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Frizzled_LRP Frizzled/LRP5/6 Receptor Complex This compound->Frizzled_LRP Activates Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Prevents Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds to Target_Genes Target Gene Transcription (Neurogenesis) TCF_LEF->Target_Genes Activates

Caption: Wnt signaling pathway activated by this compound.

Sonic Hedgehog (Shh) Signaling Pathway (Activated by this compound)

Shh_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Patched Patched (PTCH1) Receptor This compound->Patched Activates Pathway Smoothened Smoothened (SMO) Patched->Smoothened Inhibits Inhibition SUFU SUFU Smoothened->SUFU Inhibits GLI GLI Proteins SUFU->GLI Releases GLI_Active Active GLI GLI->GLI_Active Translocates & Activates Target_Genes Target Gene Transcription (Neurogenesis) GLI_Active->Target_Genes Activates

Caption: Shh signaling pathway activated by this compound.

References

Comprehensive Safety and Handling Protocol for Neurodazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Neurodazine is a real, commercially available compound for research use. This guide synthesizes safety information from supplier safety data sheets (SDS) and general laboratory best practices for handling potent neuroactive compounds.[1][2][3] Always refer to the specific SDS provided by your supplier before handling this chemical.

This compound is a cell-permeable, trisubstituted imidazole (B134444) compound that has been shown to induce neurogenesis in non-pluripotent cells. Due to its potent biological activity and hazardous properties, strict adherence to safety protocols is mandatory to protect researchers and the environment. This compound is classified as toxic if swallowed and causes serious eye damage. It may also cause long-lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes. This must be supplemented based on the specific procedure and risk assessment.

Table 1: Required PPE for Handling this compound

Task/Condition Eyes/Face Hands Body/Respiratory
Low-volume weighing and solution preparation (in a fume hood) ANSI Z87.1 compliant safety glasses with side shields.Double-layered nitrile gloves.Buttoned lab coat.
High-concentration stock solution handling (>10mM) Chemical splash goggles.Chemical-resistant gloves (e.g., thicker nitrile or neoprene). Inspect gloves before use.Lab coat. Consider a chemical-resistant apron.
Potential for aerosolization (e.g., sonicating, vortexing) Face shield worn over chemical splash goggles.Double-layered nitrile gloves.Lab coat. Work must be conducted in a certified chemical fume hood.
Spill cleanup Chemical splash goggles and face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or gown over a lab coat. Respirator if spill generates dust or aerosols.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

2.1 Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound at +4°C in a tightly sealed, clearly labeled container. Keep it in a designated, secure area away from incompatible materials.

  • Inventory: Maintain a precise inventory record, documenting quantities received, used, and disposed of.

2.2 Preparation of Stock Solutions

  • Location: All handling of solid this compound and preparation of concentrated stock solutions must occur within a certified chemical fume hood to prevent inhalation.

  • Weighing: Use an analytical balance inside the fume hood. Handle the powder carefully to avoid generating dust.

  • Solvent: Use an appropriate solvent as indicated by the specific experimental protocol or supplier datasheet.

  • Labeling: Clearly label the stock solution container with the chemical name, concentration, solvent, preparation date, and hazard symbols.

Experimental Protocol: In Vitro Neurogenesis Assay

This protocol outlines a general procedure for treating a cell culture with this compound to assess its neurogenic effects.

3.1 Materials

  • C2C12 myoblasts or other suitable cell line

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Fixatives and staining reagents (e.g., paraformaldehyde, antibodies against neuronal markers)

3.2 Methodology

  • Cell Plating: Seed cells onto multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Inside a biological safety cabinet, prepare the final working concentration of this compound by diluting the stock solution in a fresh cell culture medium.

  • Treatment: Carefully remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with an equivalent concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 7-10 days), replacing the medium with a freshly prepared treatment medium every 2-3 days.

  • Analysis: After the treatment period, fix the cells and use immunofluorescence staining for neuron-specific markers to assess neurogenesis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells 1. Plate Cells prepare_solution 2. Prepare Working Solution apply_treatment 3. Apply this compound prepare_solution->apply_treatment incubate 4. Incubate (7-10 Days) apply_treatment->incubate fix_stain 5. Fix and Stain Cells incubate->fix_stain analyze_results 6. Analyze Neurogenesis fix_stain->analyze_results signaling_pathway This compound This compound NzdR1 NzdR-1 Receptor This compound->NzdR1 binds G_protein G-Protein NzdR1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB (inactive) PKA->CREB phosphorylates pCREB p-CREB (active) Neuro_Genes Neurogenic Gene Expression pCREB->Neuro_Genes promotes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neurodazine
Reactant of Route 2
Neurodazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.